PHENAZ
描述
属性
CAS 编号 |
109084-73-3 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.37 |
同义词 |
PHENAZ |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Phenazopyridine Analogs for Drug Discovery Professionals
Abstract
Phenazopyridine, a well-established urinary tract analgesic, serves as a foundational scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of phenazopyridine analogs. Detailed experimental protocols for synthesis via diazotization and subsequent modifications are presented, alongside in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and spectroscopic techniques (NMR, IR, Mass Spectrometry). Furthermore, this document outlines protocols for assessing the biological activity of these analogs, with a focus on their potential as analgesic and antimicrobial agents. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals in the field.
Introduction
Phenazopyridine has been a mainstay for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) for decades.[1] Its primary mechanism of action is believed to be a topical analgesic effect on the mucosa of the urinary tract.[2][3][4][5] While effective for its intended purpose, the core structure of phenazopyridine presents a versatile scaffold for medicinal chemists to explore new therapeutic applications. By modifying the phenyl and pyridine rings, as well as the azo linkage, novel analogs with potentially enhanced or entirely new biological activities can be developed. Recent research has highlighted the potential of phenazopyridine derivatives as inhibitors of the Rev1 protein, a key player in translesion synthesis (TLS), suggesting applications in cancer chemotherapy.[6] This guide aims to provide the necessary technical details for the synthesis and evaluation of such analogs.
Synthesis of Phenazopyridine Analogs
The primary method for the synthesis of phenazopyridine and its analogs is through a diazotization-coupling reaction. This versatile reaction allows for the introduction of a wide variety of substituents on the phenyl ring. Further modifications can be made to the diamino-pyridine ring to generate a diverse library of compounds.
General Synthesis via Diazotization Coupling
A standard procedure involves the diazotization of a substituted aniline followed by coupling with 2,6-diaminopyridine.[6]
Experimental Protocol: Synthesis of Phenylazo-2,6-diaminopyridine Analogs [6]
-
Diazotization:
-
Dissolve the desired substituted aniline (1.0 eq) in 1 M HCl. For less soluble anilines, chloroform with a few drops of 12 M HCl can be used.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (1.25 eq) in water dropwise to the aniline solution while maintaining the temperature at 0-5 °C.
-
Stir the mixture for 20 minutes on ice to form the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2,6-diaminopyridine (1.0 eq) in water.
-
Adjust the pH of the 2,6-diaminopyridine solution to 5 with sodium acetate.
-
Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.
-
Continue stirring at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
If no precipitate forms, extract the product with a suitable organic solvent such as chloroform or ethyl acetate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization of Phenazopyridine Analogs
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized analogs. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
HPLC and UPLC are powerful techniques for assessing the purity of phenazopyridine analogs and for quantitative analysis.
Experimental Protocol: HPLC Analysis of Phenazopyridine Analogs
This protocol is adapted from a method for the analysis of phenazopyridine and its degradation products.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an appropriate buffer (e.g., 20 mM ammonium acetate, pH adjusted) in a suitable ratio (e.g., 50:50 v/v). The optimal ratio may need to be determined for each analog.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm is a common wavelength for detection.[8][9][10]
-
Sample Preparation: Dissolve the synthesized analog in the mobile phase to a known concentration (e.g., 10-50 µg/mL).
-
Injection Volume: 20 µL.
-
Analysis: The retention time and peak purity are used to assess the identity and purity of the compound.
Spectroscopic Methods
NMR, IR, and Mass Spectrometry are used for the structural elucidation of the synthesized analogs.
Table 1: Spectroscopic Data for Representative Pyridine Derivatives
| Compound ID | Synthesis Method | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| 6a | Multi-step synthesis from 2-chloropyridine-3-carboxylic acid | 13.6 (br s, 1H, COOH) | - | 1680 (C=O), 1450 (C-S) | 426 [M+] | [10] |
| 7a | Reaction of a thienotriazolopyrimidine with 2-chloro-N-phenylacetamide | 9.98 (s, 1H, NH), 7.75 (s, 2H, NH2), 6.98-7.37 (m, 10H, Ar-H), 5.28 (s, 2H, N-CH2), 3.89 (s, 2H, SCH2), 2.68 (s, 3H, CH3) | - | 3395, 3345 (NH2), 3277 (NH), 1679, 1658 (C=O) | - | [11] |
| 8a | Oxidation of compound 7a | 10.03 (s, 1H, NH), 7.80 (s, 2H, NH2), 7.04-7.43 (m, 10H, Ar-H), 5.33 (s, 2H, N-CH2), 3.95 (s, 2H, SO2CH2), 2.75 (s, 3H, CH3) | - | 3410, 3300 (NH2), 3252 (NH), 1684 (C=O), 1317, 1157 (SO2) | - | [11] |
| Azopy-BZ | Reaction of paraformaldehyde, aniline, and 4-(4-hydroxphenyleazo)pyridine | 10.58 (s, 1H, OH), 6.97-8.77 (m, Ar-H), 4.82 (s, CH2N), 5.51 (s, OCH2N) | - | - | - | [12] |
Note: The data presented is for pyridine derivatives, illustrating the types of spectroscopic information to be collected for phenazopyridine analogs.
Biological Activity of Phenazopyridine Analogs
Analgesic Activity
The analgesic potential of novel phenazopyridine analogs can be assessed using various in vivo models.
Experimental Protocol: Hot Plate Test for Analgesic Activity [13]
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in reaction latency compared to the baseline and vehicle-treated group is indicative of analgesic activity.
Table 2: Analgesic Activity of Representative Pyridine Derivatives
| Compound ID | Assay | Dose | Analgesic Effect | Reference |
| I-15 | Modified Randall-Selitto | - | Elevated pain threshold in inflamed and normal foot | [14] |
| I-21 | Modified Randall-Selitto | - | Elevated pain threshold in inflamed and normal foot | [14] |
| I-121 | Modified Randall-Selitto | - | Elevated pain threshold in inflamed and normal foot | [14] |
| T-1 | Modified Randall-Selitto | - | Elevated pain threshold in inflamed and normal foot | [14] |
| T-8 | Modified Randall-Selitto | - | Elevated pain threshold in inflamed and normal foot | [14] |
Note: This table illustrates the type of data to be collected. Specific analgesic data for a wide range of phenazopyridine analogs is an area for further research.
Antimicrobial Activity
The antimicrobial properties of phenazopyridine analogs can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination [2][4]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| PDZ-001 | 16 | 32 | 64 | - | [4] |
| PDZ-002 | 8 | 16 | 32 | - | [4] |
| PDZ-004 | 4 | 8 | 16 | - | [4] |
| 21c | 0.25 | - | - | - | [15] |
| 23h | 0.25 | - | - | - | [15] |
Note: Data is for illustrative pyridine derivatives to demonstrate the type of results obtained from antimicrobial screening.
Inhibition of Translesion Synthesis (TLS)
As mentioned, phenazopyridine analogs have been identified as inhibitors of the Rev1-RIR interaction, a critical step in the TLS pathway. This pathway allows DNA replication to bypass lesions, and its inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.
Table 4: Binding Affinity of Phenazopyridine Analogs to Rev1-CT [6]
| Compound ID | R1 | R2 | Kd (µM) |
| 1 | H | H | 1.4 |
| 2 | 2-CH3 | H | 1.5 |
| 3 | 3-CH3 | H | 32 |
| 4 | 4-CH3 | H | 2.9 |
| 5 | 2,3-(CH3)2 | H | 17 |
| 6 | 3,4-(CH3)2 | H | 3.9 |
| 7 | Naphthyl | H | 1.5 |
| 8 | Naphthyl | 2-CH3 | 1.4 |
| 9 | Naphthyl | 3-CH3 | 1.4 |
Note: R1 and R2 refer to substituents on the phenyl ring.
Conclusion
The phenazopyridine scaffold holds significant promise for the development of new therapeutic agents with diverse biological activities. This guide has provided a foundational framework for the synthesis of phenazopyridine analogs via diazotization coupling, their characterization using modern analytical techniques, and the evaluation of their potential as analgesic and antimicrobial agents, as well as inhibitors of translesion synthesis. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this versatile chemical scaffold for the development of next-generation therapeutics. Further research into the structure-activity relationships of a wider range of phenazopyridine derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of some condensed analogs of anpirtoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents [openmedicinalchemistryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazopyridine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract. It is widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other urinary tract irritations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies of phenazopyridine. Detailed experimental protocols for its synthesis and quantification are presented, alongside a visualization of its metabolic pathway, to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identification
Phenazopyridine is chemically known as 3-(phenyldiazenyl)pyridine-2,6-diamine.[1][2] It exists as a free base and more commonly as a hydrochloride salt.
Chemical Structure:
-
Phenazopyridine (Free Base)
-
Phenazopyridine Hydrochloride
Physicochemical Properties
A summary of the key physicochemical properties of phenazopyridine and its hydrochloride salt is provided in the tables below.
Table 1: Physicochemical Properties of Phenazopyridine
| Property | Value | Reference |
| Molecular Weight | 213.24 g/mol | [2] |
| Melting Point | 139 °C | [1] |
| LogP | 2.62 | [1] |
| Appearance | Brownish-yellow crystals | [1] |
Table 2: Physicochemical Properties of Phenazopyridine Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 249.70 g/mol | [3] |
| Melting Point | 235 °C | [5] |
| Solubility | ||
| - Cold Water | Slightly soluble (1 part in 300) | [3] |
| - Boiling Water | Soluble (1 part in 20) | [3] |
| - Ethanol | Slightly soluble | [6] |
| - DMSO | ~1 mg/mL | [5] |
| - Dimethylformamide | ~1 mg/mL | [5] |
| - Acetone | Insoluble | [3] |
| - Benzene | Insoluble | [3] |
| - Chloroform | Insoluble | [3] |
| - Ether | Insoluble | [3] |
| - Toluene | Insoluble | [3] |
| Appearance | Brick-red microcrystals with a slight violet luster | [3] |
Pharmacology
Mechanism of Action
The precise mechanism of action of phenazopyridine is not fully elucidated.[7] It is understood to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[7] Evidence suggests that it may act by inhibiting voltage-gated sodium channels and potentially group A nerve fibers.[8]
Pharmacokinetics
-
Absorption: Phenazopyridine is rapidly absorbed from the gastrointestinal tract.[8]
-
Metabolism: It is metabolized in the liver. The primary metabolic pathways are hydroxylation and cleavage of the azo bond.[1][7] Major metabolites include 5-hydroxyphenazopyridine, aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen).[1][9]
-
Excretion: Phenazopyridine and its metabolites are rapidly excreted by the kidneys.[7] Approximately 65% of an oral dose is excreted unchanged in the urine.[7] The urine of individuals taking phenazopyridine will have a characteristic orange or red color.[7]
Experimental Protocols
Synthesis of Phenazopyridine Hydrochloride
The synthesis of phenazopyridine hydrochloride is typically achieved through a diazotization-coupling reaction.[10][11]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2,6-Diaminopyridine
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C with constant stirring.
-
The completion of the diazotization can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Coupling Reaction:
-
Dissolve 2,6-diaminopyridine in water.
-
Slowly add the freshly prepared, cold benzene diazonium chloride solution to the 2,6-diaminopyridine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
A colored precipitate of phenazopyridine hydrochloride will form.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand in the ice bath for a period to ensure complete precipitation.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to yield purified phenazopyridine hydrochloride crystals.
-
Analytical Quantification
A validated HPLC method for the quantification of phenazopyridine hydrochloride in pharmaceutical formulations.[12][13]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetate buffer (pH 4)
-
Phenazopyridine hydrochloride reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and acetate buffer (pH 4) in a 1:1 (v/v) ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 280 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of phenazopyridine hydrochloride reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: For tablet analysis, accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of phenazopyridine hydrochloride in the mobile phase, sonicate to ensure complete dissolution, and filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of phenazopyridine hydrochloride in the sample solution from the calibration curve.
A sensitive GC-MS method for the determination of phenazopyridine in human plasma.[15][16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS)
Reagents:
-
Phenazopyridine reference standard
-
Internal standard (e.g., Diazepam)
-
Organic solvent for extraction (e.g., a mixture of n-hexane and isoamyl alcohol)
-
Reagents for derivatization (if necessary)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add a suitable organic solvent, vortex to mix, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, using characteristic ions for phenazopyridine and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of phenazopyridine to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of phenazopyridine in the plasma samples is determined from this calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of Phenazopyridine
The metabolic transformation of phenazopyridine in the human body primarily involves hydroxylation and reductive cleavage of the azo bond.
Caption: Metabolic pathway of phenazopyridine.
Experimental Workflow for HPLC Quantification
A simplified workflow for the quantification of phenazopyridine in a pharmaceutical tablet formulation using HPLC.
Caption: HPLC quantification workflow.
References
- 1. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenazopyridine [drugfuture.com]
- 4. Phenazopyridine hydrochloride | C11H12ClN5 | CID 8691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 8. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Preclinical Toxicological Profile of Phenazopyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine, a widely utilized urinary tract analgesic, has a complex toxicological profile established through numerous preclinical investigations. This technical guide provides a comprehensive overview of the key toxicological findings for phenazopyridine in preclinical models. The data presented herein, including acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity, are intended to inform researchers, scientists, and drug development professionals. This document summarizes quantitative data in structured tables, details experimental methodologies for pivotal studies, and presents visual representations of toxicological pathways and experimental workflows to facilitate a thorough understanding of the preclinical safety profile of phenazopyridine.
Introduction
Phenazopyridine is an azo dye that has been used for decades for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections.[1] Despite its long history of clinical use, preclinical studies have revealed a range of toxicological concerns that warrant careful consideration. This guide synthesizes the available preclinical data to provide a detailed toxicological profile of phenazopyridine.
Acute Toxicity
Phenazopyridine exhibits moderate acute toxicity following oral administration in rodent models. The median lethal dose (LD50) has been determined in both rats and mice, indicating a potential for toxicity at high single doses.
Data Presentation: Acute Toxicity of Phenazopyridine
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 472 mg/kg | [2] |
| Mouse | Oral | > 6,000 mg/kg | [3] |
| Mouse | Intraperitoneal | 6600 mg/kg | [4] |
Experimental Protocols: Acute Oral Toxicity (General Protocol)
A standardized acute oral toxicity study, typically following OECD Guideline 423 (Acute Toxic Class Method) or similar protocols, would be conducted as follows:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats or mice are used.
-
Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Dosing: Following a fasting period, a single dose of phenazopyridine is administered by oral gavage.
-
Dose Levels: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing is determined by the survival or mortality of the previously dosed animals.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods.
Subchronic and Chronic Toxicity
Long-term administration of phenazopyridine has been evaluated in rodent bioassays. These studies have primarily focused on carcinogenicity but also provide insights into chronic toxicity. A consistent finding in these studies is a dose-related depression in mean body weight in both rats and mice.[5]
Data Presentation: Non-Neoplastic Findings in Chronic Toxicity Studies
| Species | Duration | Dose Levels (in feed) | Key Non-Neoplastic Findings | Reference |
| Fischer 344 Rats | 78 weeks | 3,700 ppm, 7,500 ppm | Dose-related depression in mean body weight. | [5] |
| B6C3F1 Mice | 80 weeks | 600 ppm, 1,200 ppm | Dose-related depression in mean body weight. | [5] |
Experimental Protocols: Chronic Toxicity Study (General Protocol)
A typical chronic toxicity study, often combined with a carcinogenicity bioassay and guided by principles such as those in OECD Guideline 452, would involve the following:
-
Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains.
-
Group Size: Groups of at least 50 animals of each sex are assigned to control and treatment groups.
-
Dosing: Phenazopyridine is administered in the diet at various concentrations for a significant portion of the animals' lifespan (e.g., 18-24 months for mice and 24 months for rats).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Detailed clinical examinations are performed regularly.
-
Body Weight and Food Consumption: Body weight and food consumption are measured weekly for the first few months and then at least monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Urine is collected periodically for analysis.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded. A comprehensive histopathological examination of a wide range of tissues from all animals is conducted.
Carcinogenicity
Phenazopyridine hydrochloride is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity in experimental animals.[6] Long-term dietary administration of phenazopyridine has been shown to induce tumors in both rats and mice.
Data Presentation: Carcinogenicity of Phenazopyridine
Fischer 344 Rats
| Sex | Dose (ppm) | Tumor Site | Tumor Type | Incidence | Reference |
| Male | 0 | Large Intestine | Adenoma/Adenocarcinoma | 0/14 | [5] |
| 3,700 | 4/34 | ||||
| 7,500 | 8/35 | ||||
| Female | 0 | Large Intestine | Adenoma/Adenocarcinoma | 0/14 | [5] |
| 3,700 | 3/33 | ||||
| 7,500 | 5/32 |
B6C3F1 Mice
| Sex | Dose (ppm) | Tumor Site | Tumor Type | Incidence | Reference |
| Female | 0 | Liver | Hepatocellular Adenoma/Carcinoma | 2/15 | [5] |
| 600 | 11/34 | ||||
| 1,200 | 19/32 |
Experimental Protocols: Carcinogenicity Bioassay (NTP Protocol)
The National Toxicology Program (NTP) conducted a bioassay of phenazopyridine hydrochloride with the following design:
-
Animal Models: Fischer 344 rats and B6C3F1 mice.
-
Group Size: 35 animals of each sex per dose group and 15 untreated controls of each sex.
-
Dosing: Phenazopyridine hydrochloride was administered in the feed at concentrations of 3,700 or 7,500 ppm for rats and 600 or 1,200 ppm for mice.
-
Duration: Rats were dosed for 78 weeks followed by a 26-27 week observation period. Mice were dosed for 80 weeks followed by a 25-27 week observation period.
-
Endpoint: A comprehensive histopathological examination was performed on all animals to identify neoplastic lesions.
Genotoxicity
In vitro studies have demonstrated that phenazopyridine is mutagenic and clastogenic in the presence of metabolic activation.
Data Presentation: Genotoxicity of Phenazopyridine
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With S9 | Positive | [3] |
| Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y cells | With S9 | Positive | [3] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | [3] |
| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | [3] |
| In Vivo Drosophila Sex-Linked Recessive Lethal Test | Drosophila melanogaster | - | Equivocal | [3] |
Experimental Protocols: In Vitro Chromosomal Aberration Test (General Protocol)
The in vitro chromosomal aberration test is typically performed according to OECD Guideline 473:
-
Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is cultured in appropriate media.
-
Treatment: Cells are exposed to at least three concentrations of phenazopyridine, both with and without an exogenous metabolic activation system (S9 mix).
-
Metaphase Arrest: At a predetermined time after treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase cells are analyzed under a microscope for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically analyzed to determine a positive or negative response.
Reproductive and Developmental Toxicity
Reproductive studies in rats have been conducted to evaluate the potential effects of phenazopyridine on fertility and fetal development.
Data Presentation: Reproductive and Developmental Toxicity of Phenazopyridine
| Species | Study Type | Dose | Findings | Reference |
| Rat | Reproduction | Up to 50 mg/kg/day | No evidence of impaired fertility or harm to the fetus. | [3] |
Experimental Protocols: Reproductive and Developmental Toxicity Screening (General Protocol)
A one-generation reproduction toxicity study, guided by principles such as those in OECD Guideline 415, would generally include:
-
Animal Model: Sexually mature male and female rats.
-
Premating Treatment: Animals are dosed with phenazopyridine for a specified period before mating.
-
Mating: Treated males and females are cohabited for mating.
-
Gestation and Lactation: Dosing of females continues through gestation and lactation.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., mating, fertility, gestation length), and organ pathology.
-
Offspring: Viability, clinical signs, body weight, and developmental landmarks. A subset of offspring may be selected for further examination, including neurobehavioral and reproductive development.
-
Mechanism of Toxicity and Signaling Pathways
The toxicity of phenazopyridine is largely attributed to its metabolites. The azo bond in phenazopyridine can be reductively cleaved to produce aniline and other aromatic amines, which are known to be toxic.[7]
-
Hematotoxicity: The metabolite aniline is thought to be responsible for the observed methemoglobinemia and hemolytic anemia.[7] Aniline can oxidize hemoglobin, leading to the formation of methemoglobin, which is incapable of oxygen transport, and can also induce oxidative stress in red blood cells, leading to hemolysis.[8]
-
Nephrotoxicity: The metabolite tri-aminopyridine has been implicated in direct renal tubular toxicity.[9]
-
Carcinogenicity and Genotoxicity: The genotoxicity of phenazopyridine is dependent on metabolic activation, suggesting that reactive metabolites are responsible for DNA damage.[3] The exact mechanism of carcinogenicity is not fully elucidated but is likely related to its genotoxic properties and the formation of DNA adducts by its reactive metabolites.
-
Kinase Inhibition: Recent studies have identified phenazopyridine as a kinase inhibitor, notably affecting the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[10][11] This pathway is crucial for regulating cell growth, proliferation, and survival.[12] Inhibition of this pathway could contribute to the observed toxicities, including potential effects on cell differentiation and survival.
References
- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
In Vitro Effects of Phenazopyridine on Bladder Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenazopyridine is a well-established urinary analgesic, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other bladder conditions.[1] Its mechanism of action has long been attributed to a topical analgesic effect on the bladder mucosa.[1] However, recent in vitro and ex vivo investigations have begun to shed light on the specific cellular and molecular interactions of phenazopyridine with bladder tissues. This technical guide provides a comprehensive overview of the current in vitro research on the effects of phenazopyridine on bladder cells, including its influence on sensory nerve signaling and potential as a kinase inhibitor. Due to the limited availability of direct in vitro studies on bladder cell lines, this guide also incorporates relevant data from other cell types and outlines standard experimental protocols that can be adapted for future research in this area.
Molecular Mechanisms of Action
Phenazopyridine's primary mode of action is the localized analgesia of the urinary tract lining.[1] While the precise molecular pathways are still under investigation, evidence points to its interaction with sensory nerve fibers and key signaling kinases.
Inhibition of Bladder Mechanosensory Signaling
Ex vivo studies on mouse bladder preparations have demonstrated that intravesical administration of phenazopyridine leads to a concentration-dependent decrease in mechanosensory responses to bladder distension.[2] This suggests a direct inhibitory effect on the sensory nerves within the bladder wall.[2] Notably, phenazopyridine has been shown to inhibit both low-threshold and high-threshold afferent nerve units.[2]
A potential molecular target for this activity is the TRPM8 channel, a receptor highly expressed in bladder sensory nerves that plays a role in regulating sensory signaling.[2]
Kinase Inhibition
Research has indicated that phenazopyridine may act as a kinase inhibitor.[3] Upon application to pluripotent stem cells, phenazopyridine induced significant changes in the activity of several kinases, particularly those involved in the Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase (CDK), and AKT signaling pathways.[3] This suggests that part of its therapeutic effect could be mediated through the modulation of intracellular signaling cascades involved in cellular processes like growth and metabolism.[1]
Quantitative Data from In Vitro Studies
Direct quantitative data on the effects of phenazopyridine on bladder cell lines are currently scarce in published literature. However, a study on a pluripotent stem cell line (CGR8) provides some insight into its effects on cell viability.
| Cell Line | Assay | Phenazopyridine Concentration (µM) | Observation | Reference |
| CGR8 (Pluripotent Stem Cells) | ATP Quantification | 10 | No significant effect on cell proliferation | [4] |
| CGR8EF1αS,RLuc-Tα1,FLuc (Pluripotent Stem Cells) | Propidium Iodide Fluorescence | Various concentrations | No significant effect on cell viability | [4] |
Experimental Protocols
While specific protocols for phenazopyridine's effects on bladder cells are not widely published, the following are detailed methodologies from relevant studies and standard cell viability assays that can be readily adapted.
Ex Vivo Bladder Preparation for Sensory Nerve Recording
This protocol, adapted from a study on mouse bladder mechanosensory signaling, can be used to assess the direct effects of phenazopyridine on bladder nerve activity.[2]
-
Tissue Preparation: An ex vivo bladder preparation is established from a mouse model.
-
Drug Administration: The bladder is infused intravesically with either a saline control (0.9% NaCl, 100 μl/min) or phenazopyridine at desired concentrations (e.g., 100–300 μM).[2]
-
Nerve Recording: Raw nerve responses are recorded during bladder distension (0–50 mm Hg).
-
Data Analysis: Mechanosensory responses are quantified by measuring action potential firing in response to bladder filling. Changes in peak firing rate, total firing rate (area under the curve), and activation threshold are determined.
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability and can be used for bladder cell lines such as T24 and RT4.
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, RT4) in a 96-well plate at a suitable density and maintain in appropriate culture medium (e.g., RPMI for T24, DMEM for RT4).[5]
-
Compound Treatment: Expose the cells to various concentrations of phenazopyridine (e.g., 5, 10, 25, 50, and 100 μM) for 24 or 48 hours.[5] A vehicle control (e.g., 0.25% v/v DMSO) should be included.[5]
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at the appropriate wavelength.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for phenazopyridine in bladder cells.
Caption: Experimental workflow for an MTT-based cell viability assay.
Conclusion and Future Directions
The available in vitro and ex vivo data, though limited, suggest that phenazopyridine's analgesic effects in the bladder are mediated through direct inhibition of sensory nerve activity and potentially through the modulation of key intracellular kinase signaling pathways. There is a clear need for further in vitro research to elucidate the precise molecular targets and downstream effects of phenazopyridine on both normal urothelial cells and bladder cancer cell lines. Future studies should focus on generating comprehensive dose-response curves for cell viability, proliferation, and apoptosis in bladder-specific cell lines. Furthermore, investigations into the impact of phenazopyridine on gene expression and protein activity within these cells will be crucial for a complete understanding of its mechanism of action and for exploring its potential in broader therapeutic applications.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of T24 and RT4 Human Bladder Cancer Cell Lines by Heterocyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Phenazopyridine: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various analytical methods for the quantification of phenazopyridine, a urinary tract analgesic. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques for their specific needs. This guide covers a range of methodologies, from spectrophotometry to advanced chromatographic techniques, complete with experimental protocols and comparative data.
Overview of Analytical Techniques
The quantification of phenazopyridine in pharmaceutical formulations and biological matrices can be achieved through several analytical methods. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a robust and widely used method for the determination of phenazopyridine in bulk drug and dosage forms.[1][2][3][4]
-
Ultra-Performance Liquid Chromatography (UPLC) offers a "green" analytical approach with reduced solvent consumption and faster analysis times compared to conventional HPLC.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity, making it suitable for the determination of phenazopyridine in complex biological matrices like human plasma.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive technique that has been successfully applied for the quantification of phenazopyridine in human plasma.[9]
-
UV-Visible Spectrophotometry represents a simpler and more accessible method for the quantification of phenazopyridine, particularly in pharmaceutical preparations.[10][11]
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for various analytical methods used for phenazopyridine determination, allowing for a direct comparison of their performance characteristics.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Pharmaceutical Formulation | 5 - 45 µg/mL | 0.773 µg/mL | - | [1][4] |
| HPLC-UV | Human Plasma | 0.05 - 10.0 µg/mL | 0.01 µg/mL | 0.05 µg/mL | [2] |
| HPLC-UV | Drug Substance & Tablets | - | 0.02 - 0.1 µg/mL | 0.06 - 0.3 µg/mL | [3] |
| UPLC | Bulk Drug | LOQ - 200% of test conc. | - | - | [5] |
| LC-MS | Human Plasma | - | - | - | [7][8] |
| GC-MS | Human Plasma | 5 - 500 ng/mL | 0.3 ng/mL | - | [9] |
| Spectrophotometry | Bulk & Formulations | 2 - 10 µg/mL | - | - | [10] |
| Spectrophotometry | Pharmaceutical Dosage | 1 - 15 µg/mL | - | - | [11] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a method for the selective determination of phenazopyridine hydrochloride in the presence of its metabolite.[1][4]
Objective: To quantify phenazopyridine in a pharmaceutical formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., BDS Hypersil C18)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phenazopyridine hydrochloride reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of phenazopyridine hydrochloride reference standard in methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-45 µg/mL).
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of phenazopyridine and transfer it to a volumetric flask.
-
Add methanol to the flask, sonicate to dissolve the drug, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for phenazopyridine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of phenazopyridine in the sample solution from the calibration curve.
-
Workflow Diagram:
Caption: HPLC-UV workflow for phenazopyridine quantification.
Ultra-Performance Liquid Chromatography (UPLC)
This protocol describes a green analytical technique for the rapid quantification of phenazopyridine.[5][6]
Objective: To perform a rapid assay of phenazopyridine in bulk drug material.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph
-
Photodiode Array (PDA) or UV Detector
-
UPLC column (e.g., BEH C18, 1.7 µm)
Reagents and Materials:
-
Ammonium acetate
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Phenazopyridine hydrochloride reference standard
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: (Details to be optimized based on the specific instrument and column)
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 1.5 µL[5]
Procedure:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and water (10:90, v/v).[5]
-
Standard Solution Preparation:
-
Prepare a stock solution of phenazopyridine hydrochloride working standard (e.g., 600 µg/mL) by dissolving an accurately weighed amount in the diluent.
-
Dilute the stock solution with the diluent to a working concentration (e.g., 30 µg/mL).[6]
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the phenazopyridine HCl sample into a 100 mL volumetric flask.
-
Add about 50 mL of diluent, swirl to dissolve, and make up the volume with the diluent.[5]
-
-
Analysis:
-
Set up the UPLC system with the specified chromatographic conditions.
-
Inject the standard and sample solutions.
-
-
Quantification:
-
Calculate the amount of phenazopyridine in the sample by comparing the peak area with that of the standard.
-
Workflow Diagram:
Caption: UPLC workflow for rapid phenazopyridine assay.
UV-Visible Spectrophotometry
This protocol outlines a simple spectrophotometric method for the determination of phenazopyridine.[10][11]
Objective: To quantify phenazopyridine in a pharmaceutical dosage form.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Materials:
-
Methanol or other suitable solvent
-
Phenazopyridine hydrochloride reference standard
-
Reagents for colorimetric reaction (if applicable, e.g., diazonium salt of p-amino benzene sulphonic acid).[11]
Procedure (Direct Measurement):
-
Standard Solution Preparation:
-
Prepare a stock solution of phenazopyridine hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
Extract a known quantity of the pharmaceutical dosage form with the solvent.
-
Dilute the extract to a concentration that falls within the linear range of the assay.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for phenazopyridine in the chosen solvent (e.g., 422 nm).
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of phenazopyridine in the sample from its absorbance using the calibration curve.
-
Procedure (Colorimetric Method): [11]
-
Reagent Preparation: Prepare the diazonium salt of p-amino benzene sulphonic acid (PABSA).
-
Reaction:
-
To a series of standard and sample solutions of phenazopyridine, add the PABSA reagent.
-
Allow the color to develop. A red-colored azo derivative is formed.
-
-
Measurement: Measure the absorbance of the resulting solution at the λmax of the colored product (e.g., 508 nm).
-
Quantification: Proceed with creating a calibration curve and calculating the sample concentration as described for the direct measurement method.
Logical Relationship Diagram:
Caption: Logical flow for spectrophotometric quantification of phenazopyridine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. longdom.org [longdom.org]
- 7. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Quantification of Phenazopyridine in Biological Samples Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of phenazopyridine in biological samples, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC). Phenazopyridine is an analgesic primarily used to relieve symptoms caused by urinary tract infections and other urinary problems. Accurate quantification of phenazopyridine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. When coupled with a suitable detector, such as a UV-Visible (UV-Vis) spectrophotometer or a mass spectrometer (MS), HPLC offers high sensitivity and selectivity for the determination of drugs and their metabolites in complex biological fluids.[1][2][3] This document outlines various validated HPLC methods for phenazopyridine analysis, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[4][5] The most common methods for phenazopyridine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][6]
2.1.1. Protocol for Liquid-Liquid Extraction (LLE) from Human Plasma [3]
This protocol is based on a method described for the extraction of phenazopyridine from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Diazepam)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Diethyl ether
-
Centrifuge tubes (glass)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.5 mL of plasma in a glass centrifuge tube, add 50 µL of the internal standard solution.
-
Add 0.1 mL of 1M NaOH to the tube and vortex for 30 seconds.
-
Add 2.5 mL of a 1:1 (v/v) mixture of ethyl acetate and diethyl ether.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
2.1.2. Protocol for Solid-Phase Extraction (SPE) from Human Plasma [6]
This protocol provides a general guideline for SPE, which often yields cleaner extracts compared to LLE.[5]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: To 1 mL of plasma, add the internal standard. Load the sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.
-
Elution: Elute the phenazopyridine and the internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC and UPLC Methods
Several HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of phenazopyridine.[6][7][8] Reversed-phase chromatography with a C18 column is the most common approach.
-
Column: BDS Hypersil C18 column.[6]
-
Mobile Phase: Acetonitrile and water (75:25, v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV at 280 nm.[6]
-
Injection Volume: 20 µL.[9]
2.2.2. UPLC-UV Method [8]
-
Column: BEH C18 column (1.7 µm, 2.1 mm X 100 mm).[8]
-
Mobile Phase: A gradient elution using Mobile Phase A (20 mM ammonium acetate buffer) and Mobile Phase B (100% Acetonitrile).[8]
-
Flow Rate: 0.40 mL/min.[8]
-
Detection: UV at 240 nm.[8]
-
Injection Volume: 1.5 µL.[8]
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode.[1][2] This method offers higher sensitivity and selectivity compared to UV detection.
Data Presentation
The following tables summarize the quantitative data from various published methods for phenazopyridine quantification in biological samples.
Table 1: HPLC-UV Methods for Phenazopyridine Quantification
| Parameter | Method 1[6] | Method 2[2] |
| Biological Matrix | Human Plasma | Human Urine |
| Extraction Method | Solid-Phase Extraction | Not Specified |
| Linearity Range | 0.02–50 µg/mL | 0.01 to 10 µg/L |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 0.09 µg/L |
| Limit of Detection (LOD) | Not Specified | 0.02 µg/L |
| Precision (%RSD) | Not Specified | 0.9 - 3.7% |
| Recovery | Not Specified | Not Specified |
Table 2: LC-MS and GC-MS Methods for Phenazopyridine Quantification
| Parameter | LC-MS Method[1][2] | GC-MS Method[3][10] |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | Not Specified | 5–500 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.3 ng/mL |
| Intra-day Precision (%RSD) | Not Specified | 1.37–6.69% |
| Inter-day Precision (%RSD) | Not Specified | 1.24–6.01% |
| Recovery | Not Specified | 92.65–96.21% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC method.
Caption: Experimental workflow for phenazopyridine quantification.
Caption: Logical relationships in an HPLC method.
References
- 1. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated U-HPLC Method for the Assay of Phenazopyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated Ultra-High-Performance Liquid Chromatography (U-HPLC) method for the quantitative determination of Phenazopyridine Hydrochloride. The method is demonstrated to be simple, accurate, precise, and robust, making it suitable for routine quality control analysis.
Introduction
Phenazopyridine hydrochloride is a urinary tract analgesic used to relieve symptoms such as pain, burning, and urgency associated with urinary tract infections.[1] Accurate and reliable analytical methods are crucial for the quality control of phenazopyridine in bulk drug substances and pharmaceutical formulations. This application note details a rapid and efficient U-HPLC method that offers significant advantages over traditional HPLC methods, including reduced analysis time, lower solvent consumption, and improved separation efficiency, aligning with the principles of green chemistry.[2][3] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][4]
Experimental
Instrumentation and Materials
-
U-HPLC System: A Waters Acquity UPLC system equipped with a separation module, PDA detector, and Empower 3 software was used.[3]
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) was used for chromatographic separation.[2][5][6]
-
Chemicals and Reagents:
Chromatographic Conditions
The chromatographic separation was achieved using a gradient elution method. The optimized conditions are summarized in the table below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2][5][6] |
| Mobile Phase A | 20 mM Ammonium Acetate in water[2][3][5][6] |
| Mobile Phase B | 100% Acetonitrile[2][3][5][6] |
| Flow Rate | 0.40 mL/min[2][3][5][6] |
| Detection Wavelength | 280 nm[2][3][4] |
| Column Temperature | 30°C[2][4] |
| Injection Volume | 1.5 µL[5][6] |
| Run Time | 9.0 minutes[5][6] |
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.00 | 95.0 | 5.0 |
| 0.40 | 95.0 | 5.0 |
(Note: The provided search results mention gradient elution but do not specify the full gradient program in a single, clear table. The initial conditions are provided.)
Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate): Weigh and dissolve 1.54 g of Ammonium Acetate in 1000 mL of Milli-Q water. Filter the solution through a 0.45 µm membrane filter.[2]
-
Mobile Phase B: 100% Acetonitrile.[2]
-
Diluent: A mixture of Acetonitrile and water in a 10:90 (v/v) ratio.[2][5]
-
Standard Stock Solution: Accurately weigh and transfer about 30 mg of Phenazopyridine Hydrochloride working standard into a 50 mL volumetric flask. Add about 20 mL of diluent, sonicate to dissolve, and make up the volume with diluent. This yields a stock solution with a concentration of approximately 600 µg/mL.[3]
-
Standard Solution (for Assay): From the stock standard solution, prepare a working standard solution of a suitable concentration (e.g., 30 µg/mL) by diluting with the diluent.
-
Sample Solution (for Assay): Accurately weigh and transfer a quantity of the sample equivalent to about 30 mg of Phenazopyridine Hydrochloride into a 50 mL volumetric flask. Add about 20 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Further dilute to achieve a final concentration similar to the standard solution.
Method Validation
The developed U-HPLC method was validated according to ICH guidelines for system suitability, specificity, linearity, accuracy, precision, robustness, and solution stability.[2][3][4]
System Suitability
System suitability was evaluated by injecting the standard solution five times. The acceptance criteria for system suitability are presented in the table below.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
Specificity
The specificity of the method was assessed by injecting the blank, placebo, standard solution, and a sample spiked with a known impurity (2,6-Diaminopyridine). The method is considered specific if there is no interference from the blank or placebo at the retention time of Phenazopyridine and if the peak for Phenazopyridine is well-resolved from the impurity peak.[3]
Linearity
The linearity of the method was determined by analyzing a series of solutions at different concentrations.[5] Calibration curves were constructed by plotting the peak area against the concentration.[5]
Table 4: Summary of Linearity Data
| Parameter | Result |
| Linearity Range | LOQ, 50%, 80%, 100%, 150%, & 200% of the working concentration[5] |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
Accuracy (Recovery)
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the working concentration).[2] The percentage recovery was calculated.
Table 5: Accuracy (Recovery) Results
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0%[2][3] |
| 100% | 98.0% - 102.0%[2][3] |
| 120% | 98.0% - 102.0%[2][3] |
Precision
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The % RSD of the assay results was calculated.
Table 6: Precision Results
| Precision Type | Acceptance Criteria for % RSD |
| Repeatability | Not more than 2.0%[2] |
| Intermediate Precision | Not more than 2.0%[2] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition. The % RSD of the assay results under these varied conditions should not be more than 2.0%.[2]
Solution Stability
The stability of the standard and sample solutions was evaluated by storing them at room temperature and analyzing them at regular intervals (e.g., initial and after 24 hours).[2] The solutions are considered stable if the assay results are within the acceptable limits.
Visualizations
Caption: Workflow for the UPLC method development and validation of Phenazopyridine.
Caption: Relationship of validation parameters to the final validated method.
Conclusion
The developed U-HPLC method for the assay of Phenazopyridine Hydrochloride is simple, rapid, selective, accurate, and precise.[3] The method meets all the validation criteria as per the ICH guidelines, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of U-HPLC technology significantly reduces the analysis time and solvent consumption, contributing to more sustainable laboratory practices.[2][3]
References
Application Note: High-Sensitivity GC-MS Method for the Determination of Phenazopyridine in Biological Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenazopyridine in biological samples, specifically human plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a liquid-liquid extraction procedure for sample preparation and provides optimized GC-MS parameters for high sensitivity and selectivity. This method is suitable for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring of phenazopyridine.
Introduction
Phenazopyridine is a urinary tract analgesic used to relieve symptoms such as pain, burning, and urgency associated with urinary tract infections. Accurate and reliable quantification of phenazopyridine in biological matrices is crucial for drug development, clinical research, and therapeutic drug monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of drugs in complex biological fluids.[1][2][3][4][5] This application note presents a validated GC-MS method for the analysis of phenazopyridine.
Experimental
Materials and Reagents
-
Phenazopyridine Hydrochloride (Reference Standard)
-
Diazepam (Internal Standard)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (Analytical Grade)
-
Sodium Hydroxide
-
Human Plasma (Drug-free)
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of phenazopyridine from human plasma.[1][2][3]
Protocol:
-
To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Diazepam, 1 µg/mL in methanol).
-
Add 50 µL of 1 M Sodium Hydroxide to alkalize the sample.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol.
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are based on a validated method.[1][5]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Phenazopyridine: m/z 213, 120, 93; Diazepam (IS): m/z 284, 256, 283 |
Results and Discussion
Method Validation
The described method has been validated for linearity, sensitivity, precision, accuracy, and recovery.[1][2][3][5]
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL[1][3] |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | > 90%[1][3] |
Metabolism of Phenazopyridine
Phenazopyridine is extensively metabolized in the body. The major metabolite in humans is 5-hydroxyl-phenazopyridine.[6] Other metabolites include 2,6-diamino-3-((4-hydroxyphenyl)azo)pyridine and 2,6-diamino-3-((2-hydroxyphenyl)azo)pyridine.[7] An oxidative degradation product, 2,3,6-triaminopyridine (TAP), has also been identified.[4] Cleavage of the azo bond can lead to the formation of aniline, which is further metabolized to N-acetyl-p-aminophenol and p-aminophenol.[7] When developing analytical methods, it is important to consider these metabolites, as they may also be present in biological samples.
Conclusion
The GC-MS method presented in this application note is a sensitive, selective, and reliable approach for the quantification of phenazopyridine in human plasma. The simple liquid-liquid extraction procedure provides high recovery and clean extracts, contributing to the robustness of the method. This application note provides a comprehensive protocol and performance characteristics to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.
Experimental Workflow Diagram
References
- 1. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a gas chromatography-mass spectrometry method for the determination of phenazopyridine in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assay of Phenazopyridine in Pharmaceutical Formulations
These comprehensive application notes provide detailed protocols for the quantitative determination of Phenazopyridine Hydrochloride (HCl) in pharmaceutical formulations. The methodologies outlined are based on validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, ensuring accuracy, precision, and reliability for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers high selectivity and sensitivity for the determination of Phenazopyridine HCl. This protocol is based on a reversed-phase technique, which is a common and robust method for the analysis of pharmaceutical compounds.
Experimental Protocol: HPLC Assay
a. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions.[1][2][3]
| Parameter | Recommended Conditions |
| Column | BDS Hypersil C18 (or equivalent), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes[4] |
b. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a mixture of HPLC grade acetonitrile and purified water in a 75:25 volume/volume ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Phenazopyridine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-45 µg/mL.[2][3]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Phenazopyridine HCl and transfer it to a 100-mL volumetric flask.[4]
-
Add approximately 50 mL of hot distilled water and sonicate to dissolve the active ingredient.[4]
-
Allow the solution to cool to room temperature and dilute to volume with distilled water.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
c. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and measure the peak area for Phenazopyridine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Phenazopyridine HCl in the sample solution from the calibration curve.
d. Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for the HPLC method as per ICH guidelines.[5][6]
| Validation Parameter | Typical Results | Acceptance Criteria |
| Linearity (Concentration Range) | 5-45 µg/mL[2][3] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.773 µg/mL[2][3] | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Specificity | No interference from excipients or degradation products | Peak purity index > 0.99 |
Experimental Workflow for HPLC Assay of Phenazopyridine
Caption: Workflow for Phenazopyridine HPLC assay.
UV-Visible Spectrophotometry Method
A simple and cost-effective UV-Visible spectrophotometric method can also be employed for the assay of Phenazopyridine HCl. This method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorbance.
Experimental Protocol: UV-Visible Spectrophotometry Assay
a. Instrumentation:
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm is suitable for this analysis.
b. Reagent and Sample Preparation:
-
Solvent: Methanol or a solution of 0.1 M HCl can be used as the solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Phenazopyridine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the range of 1-15 µg/mL.[7]
-
Sample Preparation (from Tablets):
-
Follow the same initial steps as for the HPLC sample preparation (weighing and powdering of tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of Phenazopyridine HCl and transfer it to a 100-mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a Whatman filter paper.
-
Further dilute an aliquot of the filtered solution with the solvent to obtain a final concentration within the calibration range.
-
c. Analytical Procedure:
-
Scan the standard solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Phenazopyridine HCl is typically around 422 nm.[7]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Phenazopyridine HCl in the sample solution from the calibration curve.
d. Data Presentation: Method Validation Summary
| Validation Parameter | Typical Results | Acceptance Criteria |
| Linearity (Concentration Range) | 1-15 µg/mL[7] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 95.5%[7] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Molar Absorptivity | To be determined | To be determined |
| Specificity | Minimal interference from common excipients | To be determined for specific formulation |
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelation of validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. jchr.org [jchr.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Experimental Models in Urinary Tract Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and widely utilized experimental models for the study of urinary tract analgesia. Detailed protocols for in vivo models of bladder pain, along with methods for behavioral and functional assessment, are presented. Furthermore, key molecular signaling pathways implicated in urinary tract nociception are described and visualized.
Introduction
The study of urinary tract pain, particularly chronic conditions like Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS), presents significant challenges in drug development.[1][2] Preclinical animal models are indispensable tools for investigating the underlying pathophysiology and for the initial screening and validation of novel analgesic compounds.[1][3] These models aim to replicate key features of human conditions, such as bladder inflammation, urothelial barrier dysfunction, and visceral hypersensitivity.[3][4] This document outlines the application of the most common chemically-induced cystitis model and associated analytical methods.
Part 1: In Vivo Model of Chemically-Induced Cystitis
The cyclophosphamide (CYP)-induced cystitis model is a robust and widely used preclinical model that mimics the symptoms of hemorrhagic cystitis and bladder pain.[5][6] CYP is an antineoplastic agent whose liver metabolite, acrolein, is excreted in the urine and accumulates in the bladder.[6][7] Acrolein is a urothelial irritant that causes a severe inflammatory response, leading to edema, hemorrhage, and mucosal ulceration.[5][7][8] This model is valuable for studying the mechanisms of bladder inflammation and nociception, and for evaluating the efficacy of potential analgesic drugs.[4][6]
Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis in Rodents
Objective: To induce a state of acute or chronic bladder inflammation and visceral pain in mice or rats.
Materials:
-
Cyclophosphamide monohydrate (CAS No. 6055-19-2)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Appropriate housing and husbandry equipment
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
CYP Solution Preparation: Dissolve cyclophosphamide in sterile saline to the desired concentration (e.g., 10 mg/mL). Prepare this solution fresh on the day of injection.
-
Induction of Cystitis:
-
Acute Model: Administer a single intraperitoneal (i.p.) injection of CYP. A common dose for rats is 150 mg/kg, and for mice is 200-300 mg/kg.[5][8] Symptoms of acute cystitis, including increased voiding frequency and pelvic hypersensitivity, typically develop within 4 to 48 hours.[8]
-
Chronic Model: To induce a more persistent inflammatory state, administer multiple lower doses of CYP. For example, 75 mg/kg i.p. every third day for a total of three injections in rats.[5] This regimen elicits chronic inflammation without the severe hemorrhagic effects of the acute model.[5]
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group of animals via i.p. injection.
-
Post-Injection Monitoring: Monitor the animals for signs of distress, weight loss, and changes in behavior. Ensure free access to food and water. Vigorous hydration can help reduce the urotoxic effects of acrolein.[9][10]
-
Experimental Endpoint: Behavioral and urodynamic assessments can be performed at various time points after CYP administration, depending on the study design (e.g., 4, 24, 48 hours for acute models). At the end of the experiment, bladder tissue can be collected for histological or molecular analysis.
Experimental Workflow for CYP-Induced Cystitis Model
Caption: Workflow of the cyclophosphamide (CYP)-induced cystitis model.
Part 2: Assessment of Urinary Tract Analgesia
Evaluating the efficacy of an analgesic compound requires robust and quantifiable measures of pain and bladder function. This involves both behavioral assays to assess pain responses and urodynamic measurements to evaluate changes in bladder activity.
Protocol 2: Assessment of Referred Somatic Hypersensitivity (Von Frey Test)
Objective: To measure mechanical allodynia in the pelvic region, which is a referred sign of visceral pain.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation: Place the animal in the testing chamber on the wire mesh platform and allow it to habituate for at least 30-60 minutes before testing begins.
-
Filament Application: Apply von Frey filaments of increasing force to the lower abdominal/pelvic region of the animal.
-
Response Observation: A positive response is characterized by a sharp withdrawal of the abdomen, immediate licking of the area, or jumping.
-
Threshold Determination: The 50% withdrawal threshold is typically calculated using the up-down method. This is the force at which the animal has a 50% probability of showing a withdrawal response.
-
Data Analysis: Compare the 50% withdrawal threshold between the control, CYP-treated, and drug-treated groups. A lower threshold in the CYP group indicates mechanical hypersensitivity, and an increase in the threshold after drug administration suggests an analgesic effect.
Protocol 3: Urodynamic Evaluation via Cystometry
Objective: To assess bladder function and activity by measuring intravesical pressure during filling and voiding.[11][12]
Materials:
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system)
-
Metabolic cages for conscious cystometry
-
Anesthesia (if performing on anesthetized animals)
-
Catheter for bladder cannulation
Procedure:
-
Surgical Preparation (if applicable): For chronic studies, a catheter can be surgically implanted into the bladder dome and exteriorized at the back of the neck. Allow for a recovery period of 3-5 days.
-
Animal Placement: Place the animal in the metabolic cage (for conscious, unrestrained measurements) or anesthetize and secure it in a supine position.[13]
-
Catheter Connection: Connect the bladder catheter to the pressure transducer and the infusion pump.
-
Bladder Filling: Infuse sterile saline at a constant rate (e.g., 0.05-0.1 mL/min for rats) into the bladder.
-
Data Recording: Continuously record the intravesical pressure. Key parameters to measure include:[12][13]
-
Voiding Frequency/Intercontraction Interval (ICI): The time between micturition events.[8]
-
Bladder Capacity: The volume of saline infused to elicit a voiding contraction.[13]
-
Basal and Threshold Pressure: The lowest pressure during filling and the pressure immediately before micturition.[13]
-
Maximum Pressure: The peak pressure during a voiding contraction.[13]
-
Non-voiding Contractions: Spontaneous bladder contractions that do not result in voiding, indicative of detrusor overactivity.[8]
-
-
Data Analysis: Compare the urodynamic parameters between experimental groups. CYP-induced cystitis typically leads to increased voiding frequency, decreased bladder capacity, and an increase in non-voiding contractions.[8] Effective analgesic or anti-inflammatory treatments are expected to normalize these parameters.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the typical quantitative data obtained from the described experimental models.
Table 1: Behavioral Assessment of Pelvic Hypersensitivity
| Group | 50% Withdrawal Threshold (g) |
| Saline Control | 4.0 ± 0.5 |
| CYP-Treated | 0.8 ± 0.2 |
| CYP + Analgesic X | 2.5 ± 0.4# |
| Values are representative examples. p < 0.05 vs. Saline Control; #p < 0.05 vs. CYP-Treated. |
Table 2: Urodynamic Parameters in Rodent Cystitis Model
| Parameter | Saline Control | CYP-Treated | CYP + Analgesic X |
| Intercontraction Interval (min) | 15.2 ± 2.1 | 5.3 ± 1.0 | 11.8 ± 1.5# |
| Bladder Capacity (mL) | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.1# |
| Non-voiding Contractions (/min) | 0.5 ± 0.2 | 4.1 ± 0.8 | 1.2 ± 0.4# |
| Maximum Pressure (mmHg) | 35 ± 4 | 45 ± 5 | 38 ± 4# |
| *Values are representative examples. p < 0.05 vs. Saline Control; #p < 0.05 vs. CYP-Treated. |
Part 3: Key Signaling Pathways in Urinary Tract Nociception
Understanding the molecular mechanisms underlying bladder pain is crucial for identifying novel therapeutic targets. Two of the most extensively studied pathways involve the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and purinergic signaling.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel that functions as a key sensor for noxious stimuli, including heat, protons (low pH), and capsaicin.[14] It is expressed in both bladder afferent nerves and urothelial cells.[14][15][16] During inflammation, various mediators, such as Nerve Growth Factor (NGF), can upregulate the expression and sensitivity of TRPV1, contributing to bladder hypersensitivity.[14] Activation of TRPV1 on urothelial cells can lead to the release of neurotransmitters like ATP, which in turn activates sensory nerve fibers.[16]
TRPV1 Signaling in Bladder Pain
Caption: Role of TRPV1 and NGF in bladder nociception.
Purinergic Signaling Pathway
ATP is a key neurotransmitter in the urinary bladder, released from urothelial cells upon distension and from nerve terminals.[17] It activates purinergic receptors (P2X and P2Y subtypes) on afferent nerves and other cells within the bladder wall.[18] P2X3 and P2X7 receptors are particularly implicated in bladder pain.[19][20] In inflammatory conditions like IC/BPS, there is an augmented release of ATP and increased expression of P2X3 receptors, leading to afferent sensitization and pain.[17][18] Antagonists of these receptors are being investigated as potential analgesics.[19][20]
Purinergic Signaling in Bladder Pain
Caption: ATP-mediated purinergic signaling in urinary tract pain.
References
- 1. Animal models of interstitial cystitis/bladder pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of interstitial cystitis/bladder pain syndrome. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Animal models of interstitial cystitis/bladder pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Therapeutic Approaches Used in Experimental Models of Interstitial Cystitis/Bladder Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Modelling of Interstitial Cystitis/Bladder Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 8. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 9. Hemorrhagic Cystitis Treatment & Management: Approach Considerations, Clot Evacuation, Bladder Irrigation Agents [emedicine.medscape.com]
- 10. mskcc.org [mskcc.org]
- 11. Urodynamic measurements reflect physiological bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary bladder inflammation induces changes in urothelial nerve growth factor and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased transient receptor potential vanilloid type 1 (TRPV1) signaling in idiopathic overactive bladder urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. Purinergic signalling in the urinary bladder – when function becomes dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Purinergic Signaling in Voiding Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purinergic P2X7 receptors as therapeutic targets in interstitial cystitis/bladder pain syndrome; key role of ATP signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenazopyridine as a Marker for Urinary Tract Patency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a urinary tract analgesic that is excreted in the urine and imparts a distinct orange to red color.[1][2][3] This property has led to its use as a simple, cost-effective, and safe marker for assessing urinary tract patency, particularly in intraoperative settings to confirm ureteral integrity during and after urologic and gynecologic surgeries.[1][4] Phenazopyridine serves as an alternative to intravenous dyes such as indigo carmine and sodium fluorescein.[5][6][7] These application notes provide detailed protocols for the use of phenazopyridine as a urinary tract patency marker in both clinical and preclinical research settings, along with relevant data and visualizations to guide experimental design and interpretation.
Principle
Phenazopyridine is rapidly absorbed after oral administration and is excreted primarily in the urine.[8][9] Its azo dye properties result in a vivid orange-red coloration of the urine, allowing for direct visual confirmation of ureteral efflux and bladder integrity during cystoscopy or other visualization procedures.[10][11] This method is predicated on the physical property of the molecule and does not involve complex biological signaling pathways.
Data Presentation
Table 1: Efficacy of Phenazopyridine for Visualization of Ureteral Patency
| Study Population | Phenazopyridine Dose | Timing of Administration | Success Rate in Visualization | Reference |
| 124 women undergoing pelvic reconstructive surgery | 100 mg or 200 mg | Preoperatively | 100% confirmation of bilateral ureteric patency | [1] |
| 207 patients undergoing gynecologic surgery | 100 mg or 200 mg | Morning of or night before procedure | 91.8% effective visualization | [6] |
| 23 patients undergoing rigid cystoscopy | 200 mg | 7 PM the night before surgery | 73% of patients had Grade 2 (moderate) efflux | [9] |
| 5 patients undergoing flexible cystoscopy | 200 mg | Morning of procedure (mean 153 min prior) | 1/3 of patients had Grade 3 (strong) efflux, which obscured bladder mucosa | [9] |
Table 2: Comparative Data for Markers of Ureteral Patency
| Marker | Administration Route | Mean Time to Excretion | Success Rate in Visualization | Key Considerations | Reference |
| Phenazopyridine | Oral | 81.9 minutes | 91.8% - 100% | Cost-effective, easy to administer. Timing is crucial for optimal visualization. | [1][2][6] |
| Sodium Fluorescein | Intravenous | 5.1 minutes | High | Rapid excretion, may require specific light source for optimal visualization. | [7][12][13] |
| Indigo Carmine | Intravenous | ~5-10 minutes | 91.1% sensitivity, 99.8% specificity | Subject to national shortages, potential for adverse reactions. | [6] |
Experimental Protocols
Protocol 1: Clinical Research Protocol for Intraoperative Assessment of Ureteral Patency
This protocol is adapted from clinical studies for the use of phenazopyridine in assessing ureteral patency during gynecologic and urologic surgery.
1. Subject Recruitment and Screening:
- Inclusion Criteria: Adult patients scheduled for pelvic surgery where intraoperative cystoscopy is planned.
- Exclusion Criteria:
- Known hypersensitivity to phenazopyridine.[10]
- Renal insufficiency (e.g., Creatinine Clearance <50 mL/min).[9][10]
- Severe liver disease or hepatitis.[10]
- Glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10]
- Pregnancy.[9]
2. Phenazopyridine Administration:
- Dosage: A single oral dose of 200 mg phenazopyridine is recommended for optimal efficacy.[4][14]
- Timing:
- Optimal for Operating Room Procedures: Administer 200 mg phenazopyridine at least 4.5 hours prior to the scheduled surgery.[4]
- Alternative for Next-Day Procedures: Administer 200 mg phenazopyridine at 7 PM the evening before the surgery.[9]
- Administration: The tablet should be taken with a sip of water.
3. Intraoperative Cystoscopy and Visualization:
- Perform standard cystoscopy at the conclusion of the surgical procedure.
- Observe for the efflux of orange-colored urine from each ureteral orifice.
- Data Collection:
- Record the time from phenazopyridine administration to cystoscopy.
- Grade the intensity of the urine color (e.g., 0 = no dye, 1 = weak, 2 = moderate, 3 = strong).[9]
- Document whether bilateral ureteral patency was confirmed.
- Note any obscuration of the bladder mucosa due to intense urine color.
4. Post-Procedure Monitoring:
- Monitor for any adverse events, such as headache, rash, or gastrointestinal disturbance.
Protocol 2: Preclinical Research Protocol for Assessment of Urinary Tract Patency in an Animal Model (Adapted from Clinical Data)
This protocol provides a framework for preclinical studies in animal models, such as rodents or larger animals. Dosing and timing will require optimization based on the specific animal model and its metabolic rate.
1. Animal Model Selection and Acclimation:
- Select an appropriate animal model for the study of urinary tract function.
- Acclimate animals to the housing conditions and handling procedures.
2. Phenazopyridine Formulation and Administration:
- Dosage: An initial dose range of 20-40 mg/kg can be considered, to be optimized in pilot studies. This is an extrapolated dose and should be validated.
- Formulation: For oral administration, phenazopyridine tablets can be crushed and suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administration: Administer the phenazopyridine suspension via oral gavage.
3. Experimental Procedure and Visualization:
- Timing: Based on clinical data, allow for a period of 1-2 hours for absorption and excretion. This timing should be optimized in pilot studies by collecting urine at various time points post-administration to determine peak coloration.
- Urine Collection and Visualization:
- For non-invasive assessment, animals can be placed in metabolic cages, and urine can be collected on filter paper for colorimetric analysis.
- For invasive assessment, cystoscopy can be performed under anesthesia to directly visualize ureteral efflux.
- Data Collection:
- Quantify urine color using a colorimetric scale or spectrophotometry.
- Record the success of visualizing colored urine efflux.
**4.
Mandatory Visualizations
Caption: Clinical workflow for using phenazopyridine.
Caption: Mechanism of action for phenazopyridine as a marker.
Discussion and Limitations
The use of phenazopyridine as a marker for urinary tract patency is a well-documented and effective method, particularly in clinical settings.[1][4] Its primary advantages are its low cost, oral route of administration, and high success rate when dosed and timed appropriately.[1][5] However, researchers and clinicians should be aware of several limitations:
-
Timing is Critical: The time between administration and visualization is longer compared to intravenous agents.[7][12][13] Inappropriately timed administration can lead to urine that is either not colored enough for visualization or is too intensely colored, obscuring the bladder mucosa.[9]
-
Patient-Specific Factors: The rate of absorption and excretion can vary between individuals, potentially affecting the intensity and timing of urine coloration.
-
Interference with Urinalysis: Phenazopyridine is an azo dye that can interfere with colorimetric urinalysis tests, potentially leading to inaccurate results for parameters such as glucose, ketones, bilirubin, and protein.[11][15][16]
-
Contraindications: It is crucial to adhere to the exclusion criteria, as phenazopyridine is contraindicated in patients with renal impairment and other specific conditions.[9][10]
For drug development professionals, phenazopyridine can be a useful tool in preclinical studies involving the urinary tract. However, species-specific differences in metabolism and excretion should be considered, and appropriate pilot studies are necessary to establish optimal dosing and timing in animal models.[17]
Conclusion
Phenazopyridine is a valuable and practical tool for researchers, scientists, and drug development professionals for the assessment of urinary tract patency. Its ease of use and cost-effectiveness make it an attractive alternative to other methods. By following the detailed protocols and considering the limitations outlined in these application notes, phenazopyridine can be effectively integrated into both clinical and preclinical research workflows.
References
- 1. Confirmation of ureteric patency during cystoscopy using phenazopyridine HCl: a low-cost approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. resources.healthgrades.com [resources.healthgrades.com]
- 4. Effectiveness of Assessing Ureteral Patency using Pre-operative Phenazopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of agents used for evaluation of ureteral patency during intraoperative cystoscopy in gynecologic and urogynecologic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reviews in Urology Volume 23, Issue 1 2024Ureteral Patency Visualization [read.nxtbook.com]
- 7. Comparison of Times to Ureteral Efflux after Administration of Sodium Fluorescein and Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenazopyridine for Evaluation of Ureteral Patency: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenazopyridine: A Preoperative Way to Identify Ureteral Orifices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. auajournals.org [auajournals.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Effectiveness of Assessing Ureteral Patency Using Preoperative Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenazopyridine in Urological Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Phenazopyridine is an azo dye that has long been used as a urinary tract analgesic to relieve symptoms of pain, burning, urgency, and frequency associated with lower urinary tract infections and other irritative voiding conditions.[1][2] While its precise mechanism of action is not fully elucidated, recent research has shed light on its molecular targets and physiological effects, making it a valuable tool in urological research models.[3][4] It is believed to exert a topical analgesic effect on the urinary tract mucosa, and evidence suggests it inhibits nerve fibers in the bladder that respond to mechanical stimuli.[1][3] This document provides detailed application notes and experimental protocols for the use of phenazopyridine in various urological research models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Phenazopyridine's analgesic effect is primarily localized to the urinary tract mucosa.[5] The proposed mechanisms of action include:
-
Inhibition of Bladder Afferent Nerve Activity: Phenazopyridine has been shown to directly inhibit mechanosensitive Aδ-fibers in the rat bladder, which are responsible for transmitting pain signals.[6][7] This effect is dose-dependent and selective for Aδ-fibers over C-fibers.[7]
-
TRPM8 Channel Inhibition: Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a molecular target for phenazopyridine.[4] TRPM8 is a cold and menthol receptor expressed in bladder afferent neurons and is upregulated in painful bladder conditions.[1][8] Phenazopyridine inhibits TRPM8 activation, which may underlie its analgesic properties.[1][8]
-
Kinase Inhibition: Phenazopyridine has been identified as a kinase inhibitor, notably affecting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is involved in cellular growth, survival, and inflammation, suggesting a broader mechanism of action beyond simple analgesia.[9][10]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for phenazopyridine's analgesic action.
Application in Urological Research Models
Phenazopyridine is a valuable tool for studying bladder pain and inflammation in various preclinical models.
Cyclophosphamide (CYP)-Induced Cystitis Model
This is a well-established model for inducing bladder inflammation and pain, mimicking aspects of interstitial cystitis/bladder pain syndrome (IC/BPS).[4][11]
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (200-250 g) are commonly used.[4]
-
Induction of Cystitis:
-
Phenazopyridine Administration:
-
Assessment of Pain and Bladder Activity:
-
Pain Behavior: Assessed by observing and scoring spontaneous pain-related behaviors or by measuring mechanical allodynia using von Frey filaments applied to the lower abdomen.[4]
-
Bladder Activity: Monitored via cystometry to measure parameters like bladder capacity, voiding frequency, and non-voiding contractions.
-
-
Assessment of Bladder Inflammation and Vascular Permeability:
-
Histology: Bladders are harvested, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess for edema, hemorrhage, and inflammatory cell infiltration.
-
Vascular Permeability: Assessed using the Evans blue dye extravasation method. Evans blue (25 mg/kg) is injected intravenously, and the amount of dye extravasated into the bladder tissue is quantified spectrophotometrically.[12]
-
Experimental Workflow:
Bladder Afferent Nerve Activity Recording Model
This model allows for the direct measurement of nerve signals from the bladder to the spinal cord, providing insights into the mechanisms of bladder sensation and pain.[6][7]
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats are used.[7]
-
Surgical Preparation:
-
Recording of Afferent Activity:
-
Baseline afferent activity in response to constant bladder filling is recorded.
-
Phenazopyridine is administered intravenously (i.v.) at doses ranging from 0.1 to 3 mg/kg.[7]
-
Afferent activity is recorded again after drug administration.
-
-
Data Analysis: Changes in the firing frequency of Aδ- and C-fibers are analyzed to determine the effect of phenazopyridine.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the application of phenazopyridine in urological research models.
Table 1: Dose-Response Effect of Phenazopyridine on Bladder Afferent Nerve Activity in Rats [7]
| Phenazopyridine Dose (mg/kg, i.v.) | Inhibition of Aδ-fiber Activity (%) | Inhibition of C-fiber Activity (%) |
| 0.1 | ~10% | No significant inhibition |
| 0.3 | ~25% | No significant inhibition |
| 1 | ~50% | No significant inhibition |
| 3 | ~75% | No significant inhibition |
Table 2: Comparative Efficacy of Phenazopyridine and its Metabolites in a Rat Model of CYP-Induced Cystitis [4]
| Treatment (20 mg/kg, p.o.) | Reduction in Pain Score (vs. Vehicle) |
| Phenazopyridine (PhP) | Mild |
| Acetaminophen (APAP) | Mild |
| KSHN002002 (Metabolite) | Mild |
| KSHN002004 (Metabolite) | Significant (p<0.01) |
Table 3: Effect of Phenazopyridine on Bladder Mechanosensory Signaling (ex vivo mouse bladder) [13]
| Phenazopyridine Concentration (µM) | Inhibition of Low-Threshold (LT) Afferent Firing | Inhibition of High-Threshold (HT) Afferent Firing |
| 100 | Concentration-dependent reduction | Concentration-dependent reduction |
| 300 | Significant inhibition | Significant inhibition |
Conclusion
Phenazopyridine serves as a valuable pharmacological tool for investigating the mechanisms of bladder pain and inflammation in various urological research models. Its well-characterized effects on bladder afferent nerve activity and its recently identified molecular targets provide a solid foundation for its use in preclinical studies. The detailed protocols and quantitative data presented in this document are intended to facilitate the design and execution of robust and reproducible experiments for researchers, scientists, and drug development professionals in the field of urology.
References
- 1. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurophysiological modeling of bladder afferent activity in the rat overactive bladder model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 5 Different Rat Models to Establish a Standard Animal Model for Research Into Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Afferent bladder nerve activity in the rat: a mechanism for starting and stopping voiding contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Phenazopyridine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other urinary disorders.[1] Accurate and reliable quantification of phenazopyridine in various solutions is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the determination of phenazopyridine using UV-Visible spectrophotometry, a widely accessible and robust analytical technique.
The protocols outlined below are based on validated methods and offer guidance on direct UV-Visible spectrophotometry and a colorimetric method for the quantification of phenazopyridine.[2][3]
Principle of Spectrophotometric Determination
Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantitative determination of a substance by measuring its absorbance at a specific wavelength.
Phenazopyridine, an azo dye, exhibits a distinct color and absorbs light in the visible region of the electromagnetic spectrum. Its concentration in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax).[2]
Experimental Protocols
Protocol 1: Direct UV-Visible Spectrophotometric Determination
This protocol describes the direct measurement of phenazopyridine absorbance in an aqueous solution.
1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (double or single beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Phenazopyridine Hydrochloride (Reference Standard)
-
Distilled or deionized water
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Phenazopyridine Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of distilled water and then dilute to the mark with distilled water. Mix thoroughly.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with distilled water. For a linear range of 1-15 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute to volume with distilled water.[5]
3. Preparation of Sample Solution
-
For pharmaceutical formulations (e.g., tablets), accurately weigh and finely powder a representative number of tablets (e.g., 20).
-
Transfer a portion of the powder, equivalent to a known amount of phenazopyridine hydrochloride (e.g., 100 mg), to a volumetric flask (e.g., 200 mL).[2]
-
Add a suitable solvent (e.g., methanol or water) and sonicate for approximately 10-15 minutes to ensure complete dissolution.[2][4]
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution to remove any insoluble excipients.
-
Make an appropriate dilution of the filtered solution with distilled water to bring the concentration of phenazopyridine within the linear range of the calibration curve.
4. Spectrophotometric Measurement
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-600 nm) to determine the λmax of phenazopyridine. The reported λmax is approximately 422 nm.[2]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Use distilled water as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the working standards versus their corresponding concentrations.
-
Determine the concentration of phenazopyridine in the sample solution using the regression equation of the calibration curve.
Protocol 2: Colorimetric Determination using a Diazonium Salt
This protocol involves a chemical reaction to produce a colored derivative, which can enhance sensitivity and specificity.
1. Instrumentation and Reagents
-
Same as Protocol 1, with the addition of:
-
4-Aminobenzene sulfonic acid (PABSA)
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice bath
2. Preparation of Reagents
-
Diazonium Salt of PABSA: Prepare fresh by reacting PABSA with sodium nitrite in an acidic medium at low temperature (ice bath).
3. Experimental Procedure
-
Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of phenazopyridine as described in Protocol 1. Prepare the sample solution as described in Protocol 1.
-
Color Development: To an aliquot of the standard or sample solution, add the freshly prepared diazonium salt of PABSA. An azo derivative with a red color will be formed.
-
Spectrophotometric Measurement:
-
Determine the λmax of the colored derivative, which is reported to be around 508 nm.[5]
-
Measure the absorbance of the standards and the sample at this λmax against a reagent blank.
-
Construct a calibration curve and determine the concentration of phenazopyridine in the sample.
-
Data Presentation
The quantitative data obtained from the spectrophotometric analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Optical Characteristics and Validation Parameters
| Parameter | Direct UV-Vis Method | Colorimetric Method (Diazonium Salt) |
| λmax (nm) | ~422[2] | ~508[5] |
| Linear Range (µg/mL) | 1-14[4][6][7] | 1-15[5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Report Value | Report Value |
| Limit of Detection (LOD) (µg/mL) | Report Value | Report Value |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | Report Value |
| Recovery (%) | Report Value | 95.5 |
Table 2: Analysis of a Pharmaceutical Formulation
| Sample ID | Labeled Amount (mg) | Amount Found (mg) | % Recovery |
| Tablet Batch 1 | 100 | Report Value | Report Value |
| Tablet Batch 2 | 100 | Report Value | Report Value |
| Tablet Batch 3 | 100 | Report Value | Report Value |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation parameters.
Caption: Experimental workflow for spectrophotometric determination.
Caption: Key parameters for analytical method validation.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Phenazopyridine from Human Plasma
Abstract
This application note details a robust and validated liquid-liquid extraction (LLE) protocol for the efficient recovery of phenazopyridine from human plasma samples. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of phenazopyridine for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications. The protocol is followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high sensitivity and selectivity. The described method consistently yields high extraction efficiency and demonstrates excellent linearity and precision.
Introduction
Phenazopyridine is an azo dye that exerts an analgesic effect on the mucosa of the urinary tract. It is commonly used to alleviate symptoms such as pain, burning, and urgency associated with urinary tract infections. Accurate measurement of phenazopyridine concentrations in plasma is crucial for understanding its pharmacokinetic profile. Liquid-liquid extraction is a widely used sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases, effectively separating the drug from endogenous plasma components.[1] This protocol has been optimized for high recovery and minimal matrix effects.
Experimental Protocol
This protocol is adapted from a validated GC-MS method for the quantification of phenazopyridine in human plasma.[2][3]
Materials and Reagents:
-
Human plasma (blank and spiked)
-
Phenazopyridine (PAP) reference standard
-
Diazepam (Internal Standard, IS)
-
Sodium Hydroxide (NaOH), 1M solution
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation unit (e.g., nitrogen evaporator)
-
GC-MS system
Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow for Phenazopyridine.
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 0.5 mL of human plasma into a glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard solution (diazepam) to the plasma sample.
-
pH Adjustment: Alkalinize the sample by adding 0.1 mL of 1M NaOH solution. This step is crucial for ensuring phenazopyridine is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Solvent Addition: Add 2.5 mL of the extraction solvent, a 1:1 mixture of ethyl acetate and diethyl ether, to the tube.[2]
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of phenazopyridine from the aqueous plasma to the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[2]
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent compatible with the GC-MS system.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS for analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described liquid-liquid extraction method coupled with GC-MS analysis for phenazopyridine in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 5–500 ng/mL | [2][3][4] |
| Correlation Coefficient (r) | 0.9992 | [2][3][4] |
| Limit of Detection (LOD) | 0.3 ng/mL | [2][3][4][5] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | [2] |
| Extraction Efficiency | > 90% | [2][3][4] |
| Mean Recovery | 92.65–96.21% | [2][3][4] |
| Intra-day Precision (RSD%) | 1.37–6.69% | [2][3][4][5] |
| Inter-day Precision (RSD%) | 1.24–6.01% | [2][3][4][5] |
Discussion
The presented liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the determination of phenazopyridine in human plasma. The use of a basic medium (NaOH) ensures that phenazopyridine is in its extractable free base form. The ethyl acetate-diethyl ether mixture offers good polarity to effectively extract the analyte. The subsequent GC-MS analysis provides excellent sensitivity and selectivity. The validation data indicates that the method is linear over a clinically relevant concentration range, with high recovery and good precision, making it suitable for pharmacokinetic and bioequivalence studies.[2][3]
Conclusion
This application note provides a detailed and validated protocol for the liquid-liquid extraction of phenazopyridine from human plasma. The method is demonstrated to be robust, reliable, and suitable for high-throughput analysis in a research or clinical setting. The provided workflow diagram and quantitative data summary offer a comprehensive guide for researchers and scientists in the field of drug analysis.
References
- 1. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenazopyridine Interference in Urinalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with urinalysis dipstick tests due to phenazopyridine interference.
Troubleshooting Guide
Issue: Unexpected or Atypical Urinalysis Dipstick Results
When urinalysis dipstick results are inconsistent with other clinical or experimental observations, phenazopyridine interference should be considered, especially if the urine specimen is reddish-orange.[1][2][3][4]
Initial Steps:
-
Confirm Patient/Subject Medication: Verify if the individual has recently ingested phenazopyridine or any other medication known to discolor urine.[1][2][3]
-
Visual Inspection of Urine: Note any unusual coloration of the urine sample. Phenazopyridine imparts a characteristic orange to red hue.[1][2][4]
-
Review Affected Parameters: Cross-reference the unexpected results with the list of dipstick tests known to be affected by phenazopyridine (see Table 1).
Analytical Troubleshooting:
-
Masking of Colorimetric Reactions: The primary interference mechanism is the masking or alteration of the color changes on the dipstick pads by the drug's bright color.[1][3][5] This can lead to false-positive or false-negative readings.
-
Spectrophotometric Interference: Automated urinalysis systems that use spectrophotometry are also susceptible to interference from phenazopyridine.[2][6]
-
Alternative Testing: If phenazopyridine use is confirmed and the results are critical, consider the following:
-
Microscopic Examination: Rely on microscopic examination of the urine sediment for a more accurate assessment of elements like leukocytes and red blood cells, as this is not affected by the urine color.[3][7]
-
Washout Period: If clinically feasible, recommend discontinuing phenazopyridine for 24-48 hours and repeat the urinalysis.[5][7]
-
Urine Culture: For suspected urinary tract infections (UTIs), a urine culture is the gold standard for diagnosis and is not affected by phenazopyridine.[7]
-
Logical Workflow for Troubleshooting Suspected Phenazopyridine Interference
Caption: Troubleshooting workflow for suspected phenazopyridine interference.
Data on Phenazopyridine Interference
Quantitative data on the precise concentrations of phenazopyridine that cause interference are not extensively available in the literature. The interference is primarily qualitative and depends on the visual interpretation of color changes. Higher doses of phenazopyridine are expected to cause more pronounced interference.[1] The following table summarizes the observed effects.
Table 1: Summary of Phenazopyridine Interference on Urinalysis Dipstick Parameters
| Dipstick Parameter | Type of Interference | Common Outcome |
| Leukocyte Esterase | Colorimetric (masking of the purple color change) | False-negative or difficult to interpret.[1][3][7] |
| Nitrite | Colorimetric (the orange/red dye can be mistaken for or mask the pink color of a positive reaction) | False-positive or false-negative/masked result.[3][5] |
| Glucose | Colorimetric (interference with glucose oxidase methods) | False-negative results have been reported.[7] |
| Ketones | Colorimetric (masking of the purple color change of the nitroprusside reaction) | Atypical color development, making interpretation unreliable.[1] |
| Bilirubin | Colorimetric | False-positive or atypical color masking the true result.[6][8] |
| Urobilinogen | Colorimetric (interference with Ehrlich's reagent) | Atypical color development, making interpretation unreliable.[6][9] |
| Protein | Colorimetric (discolors bromophenol blue test areas) | False-positive or atypical color.[1][6] A negative bias (artificially low result) has also been noted.[10] |
| Blood (Hematuria) | Colorimetric (the reddish-orange color of the urine can mimic or mask the green color change of a positive test) | False-positive (mimics hematuria) or false-negative (masks true hematuria).[1][3][7] |
Experimental Protocols
While specific protocols for testing phenazopyridine interference are not widely published, a general methodology can be adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for interference testing.
Objective: To determine the effect of phenazopyridine on the results of a multi-parameter urinalysis dipstick.
Materials:
-
Urine dipsticks (specify brand and lot number)
-
Urine dipstick reader (optional, for spectrophotometric analysis)
-
Phenazopyridine hydrochloride standard
-
Drug-free human urine pool
-
Control urine samples with known concentrations of analytes (e.g., glucose, protein, ketones)
-
Calibrated pipettes and laboratory glassware
-
pH meter
Methodology:
-
Preparation of Spiked Urine Samples:
-
Prepare a stock solution of phenazopyridine hydrochloride in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in the drug-free urine pool to achieve a range of concentrations that might be expected in vivo.
-
Prepare a series of spiked urine samples with varying concentrations of phenazopyridine.
-
For each analyte to be tested (e.g., glucose, protein), prepare a set of samples with a known concentration of the analyte and the same range of phenazopyridine concentrations.
-
-
Sample Analysis:
-
Allow all urine samples to equilibrate to room temperature.
-
Perform urinalysis on each sample using the dipstick according to the manufacturer's instructions.
-
For visual readings, have at least two trained individuals read the results at the specified time points to minimize subjective interpretation.
-
If using a dipstick reader, ensure it is calibrated and perform the readings as per the instrument's protocol.
-
-
Data Collection and Analysis:
-
Record the results for each dipstick parameter at each concentration of phenazopyridine.
-
Compare the results of the spiked samples to the baseline (drug-free) urine and the control samples.
-
Determine the concentration of phenazopyridine at which a significant interference is observed for each parameter (e.g., a change in color block, a false-positive or false-negative result).
-
-
Controls:
-
Include a drug-free urine sample as a negative control.
-
Include urine samples with known analyte concentrations but without phenazopyridine as positive controls.
-
Include a color control (a urine sample with a dye of a similar color to phenazopyridine but known not to interfere with the chemical reactions) to distinguish between chemical and color interference.
-
Mechanism of Interference
The primary mechanism of phenazopyridine interference is its nature as an azo dye, which imparts a strong reddish-orange color to the urine. This color physically masks the subtle color changes on the dipstick pads that are used to indicate the presence and concentration of various analytes.
Caption: Mechanism of colorimetric interference by phenazopyridine.
Frequently Asked Questions (FAQs)
Q1: Which urinalysis dipstick tests are most affected by phenazopyridine?
A1: The tests for leukocyte esterase, nitrite, glucose, ketones, bilirubin, urobilinogen, protein, and blood (hematuria) are all known to be affected by phenazopyridine interference.[1][3][6][7][8][9]
Q2: Can phenazopyridine cause a false-positive result for a urinary tract infection (UTI)?
A2: Yes, phenazopyridine can cause a false-positive result for nitrite, which is a marker for certain types of bacteria that cause UTIs.[5] It can also make the leukocyte esterase test difficult to interpret.[1][7] Therefore, for an accurate diagnosis of a UTI in a patient taking phenazopyridine, a urine culture is recommended.[7]
Q3: How long after stopping phenazopyridine can a reliable urinalysis be performed?
A3: It is generally recommended to wait 24 to 48 hours after the last dose of phenazopyridine before performing a urinalysis to allow for the drug and its metabolites to be cleared from the urine.[5][7]
Q4: Does phenazopyridine interfere with all brands of urinalysis dipsticks equally?
A4: While the primary interference is due to the color, which would affect all visually read dipsticks, the exact susceptibility may vary between different manufacturers due to variations in the chemical composition of the reagent pads. It is best to consult the manufacturer's documentation for any known drug interferences.
Q5: Are there any alternative urinary analgesics that do not interfere with urinalysis?
A5: Non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen may provide some relief from urinary discomfort and do not typically interfere with urinalysis dipstick tests in the same manner as phenazopyridine. However, the choice of an alternative should be based on the clinical context and patient-specific factors.
Q6: Does phenazopyridine affect microscopic urinalysis?
A6: No, the orange-red color of the urine due to phenazopyridine does not interfere with the microscopic examination of urine sediment to identify red blood cells, white blood cells, casts, crystals, and bacteria.[3][7] This makes microscopy a valuable tool when dipstick results are unreliable due to this interference.
References
- 1. droracle.ai [droracle.ai]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 10. clinicallabs.com [clinicallabs.com]
Technical Support Center: Overcoming Phenazopyridine Metabolite Interference in Drug Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from phenazopyridine and its metabolites in drug testing.
Frequently Asked Questions (FAQs)
Q1: What is phenazopyridine and why does it interfere with drug testing?
A1: Phenazopyridine is an azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency.[1][2] When metabolized, it imparts a vibrant orange-red color to urine.[1][2] This intense coloration, along with the chemical properties of the parent drug and its metabolites, can interfere with various laboratory tests, particularly those that rely on colorimetric, spectrophotometric, or fluorometric detection methods.[1][3][4][5]
Q2: Which specific drug tests are most affected by phenazopyridine interference?
A2: Immunoassay-based urine drug screens (UDS) are highly susceptible to interference. The color of phenazopyridine metabolites can mask or mimic the color changes expected in these tests, leading to erroneous results.[4][5] Specific tests known to be affected include those for:
-
Glucose: Can cause false-negative results with glucose oxidase methods.[6]
-
Protein: May lead to artificially low urine protein results (negative bias).[7]
-
Ketones: The nitroprusside reaction's purple color can be masked or altered.
-
Bilirubin and Urobilinogen: Colorimetric detection is often obscured.[4][6]
-
Nitrites: Can lead to false-positive results due to color masking.[5]
-
Leukocyte Esterase: Visual interpretation of color change can be difficult.
Confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are generally not affected by the color interference but may require specific sample preparation to remove high concentrations of the drug and its metabolites.[8][9][10][11]
Q3: What are the major metabolites of phenazopyridine found in urine?
A3: Following administration, a significant portion of phenazopyridine is excreted unchanged in the urine.[2] The major metabolites include aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen).[12] The extent of metabolism and the ratios of these metabolites can vary between individuals.
Q4: How long after the last dose can phenazopyridine cause interference?
A4: The interference can persist for 24 to 48 hours after the last dose of phenazopyridine.[6] It is recommended to wait for this period to collect a new sample if possible.
Troubleshooting Guides
Issue 1: Unexpected or Invalid Results from Urine Dipstick or Immunoassay Screening
Symptoms:
-
Urine sample has a distinct orange to red color.
-
Inconsistent or unexpected positive or negative results on a urine drug screen panel.
-
Control samples behave as expected, but patient samples yield questionable results.
Possible Cause: Interference from phenazopyridine or its metabolites is a likely cause. The azo dye properties of the compound directly impact color-based detection methods.[4][5]
Troubleshooting Steps:
-
Confirm Phenazopyridine Use: If possible, check the subject's medication history to confirm the use of phenazopyridine.
-
Visual Inspection: Note the color of the urine sample in the records. An orange-red hue is a strong indicator of phenazopyridine presence.[7]
-
Alternative Screening: If available, use a screening method that is not based on colorimetric detection.
-
Proceed to Confirmatory Testing: Do not report initial immunoassay results as conclusive. A confirmatory test using GC-MS or HPLC is mandatory to obtain accurate results.
-
Sample Pre-treatment for Confirmatory Analysis: To avoid overwhelming the confirmatory instrument with the interfering compound, a sample extraction is highly recommended. Refer to the experimental protocols below for detailed procedures on Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Issue 2: Poor Chromatographic Resolution or Suspected Co-elution in GC-MS or HPLC Analysis
Symptoms:
-
Broad or tailing peaks in the chromatogram.
-
Suppression or enhancement of the analyte signal.
-
Inability to resolve the target analyte from interfering peaks.
Possible Cause: High concentrations of phenazopyridine or its metabolites can co-elute with target analytes, affecting chromatographic separation and detection.
Troubleshooting Steps:
-
Optimize Chromatographic Method:
-
Implement Sample Preparation: If not already in use, employ a robust sample preparation method such as SPE or LLE to remove the majority of the interfering compounds before injection. See the detailed protocols below.
-
Consider Derivatization (for GC-MS): For certain analytes, derivatization can alter their chemical properties, potentially shifting their retention time away from interfering peaks.
-
Use a Different Ionization Source (MS): If available, switching between electron ionization (EI) and chemical ionization (CI) may help to differentiate co-eluting compounds based on their fragmentation patterns.
Quantitative Data Summary
The following table summarizes the types of interference and the analytical methods affected.
| Test Parameter | Type of Test | Nature of Interference | Potential Outcome |
| Glucose | Urine Dipstick (Enzymatic) | Colorimetric | False Negative[6] |
| Protein | Urine Dipstick, Automated Analyzer | Colorimetric | Negative Bias (Artificially Low)[7] |
| Ketones | Urine Dipstick (Nitroprusside) | Colorimetric | Masking of Result |
| Bilirubin | Urine Dipstick | Colorimetric | Masking of Result[4][6] |
| Urobilinogen | Urine Dipstick | Colorimetric | Masking of Result[4][6] |
| Nitrites | Urine Dipstick | Colorimetric | False Positive[5] |
| Leukocyte Esterase | Urine Dipstick | Colorimetric | Difficult Interpretation |
| Drugs of Abuse | Immunoassay | Colorimetric | False Positives/Negatives |
| Drugs of Abuse | GC-MS, HPLC/UPLC | Chromatographic | Potential for co-elution, ion suppression |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Removal of Phenazopyridine and its Metabolites from Urine
This protocol is designed to extract a wide range of acidic, neutral, and basic drugs from urine while leaving behind polar, water-soluble interferents like phenazopyridine metabolites.
Materials:
-
Urine sample
-
Phosphate buffer (pH 6.0)
-
Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase or ethyl acetate)
Procedure:
-
Pipette 5 mL of the urine sample into a centrifuge tube.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex to mix.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and mix on a tube rocker for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the appropriate solvent for GC-MS or HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol uses a mixed-mode SPE cartridge to retain a broad range of drugs while washing away interferents.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/SCX)
-
Urine sample
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide)
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Condition Cartridge: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water, and finally 1 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Load Sample: Mix 5 mL of urine with 2 mL of phosphate buffer (pH 6.0). Load the mixture onto the conditioned cartridge.
-
Wash Cartridge:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 3 mL of methanol.
-
Dry the cartridge again under vacuum for 5 minutes.
-
-
Elute Analytes: Elute the target drugs from the cartridge with 3 mL of the elution solvent into a collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for analysis.
Visualizations
Caption: Simplified metabolic pathway of Phenazopyridine.
Caption: Workflow for handling phenazopyridine interference.
References
- 1. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. clinicallabs.com [clinicallabs.com]
- 8. Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
Technical Support Center: Phenazopyridine in Non-Clinical Research
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenazopyridine in non-clinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of phenazopyridine in a research context?
A1: Phenazopyridine's exact mechanism is not fully elucidated, but it is understood to exert a topical analgesic effect on the urinary tract mucosa.[1][2][3][4] In non-clinical models, it has been shown to inhibit nerve fibers in the bladder that respond to mechanical stimuli.[5] Specifically, studies in rats have demonstrated that phenazopyridine dose-dependently decreases the firing rate of mechanosensitive Aδ-fibers in the bladder, but not C-fibers.[6][7] This suggests a direct inhibitory effect on specific sensory nerve pathways. More recent research also suggests it may act as a kinase inhibitor, potentially affecting cellular processes like autophagy and differentiation.[5][8]
Q2: What are the key differences in phenazopyridine metabolism across common laboratory animal species?
A2: There are significant species-specific differences in the metabolism of phenazopyridine. Metabolism is extensive in rats, mice, guinea pigs, and humans, but the routes and rates differ markedly.[9] For instance, azo bond cleavage is high in mice and guinea pigs, moderate in rats, and low in humans.[9] Urinary excretion is rapid in guinea pigs, while rats and mice show slower excretion with significant fecal elimination.[9] Notably, no single animal model perfectly replicates human metabolism, though the rat is considered the closest available model.[9] These metabolic variations are critical when extrapolating findings to human conditions.
Q3: Can phenazopyridine be used to study conditions other than urinary tract pain?
A3: Yes, its application is being explored in other areas. For example, phenazopyridine has been investigated in animal models of Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS), a chronic inflammatory condition.[10] Additionally, some studies have explored its potential to ameliorate Alzheimer's-associated phenotypes in mice, suggesting neuroprotective effects.[8] Its role as a kinase inhibitor opens up possibilities for research in cellular differentiation and autophagy.[8][11]
Troubleshooting Guide
Issue 1: Difficulty Dissolving Phenazopyridine Hydrochloride for Dosing
-
Problem: The compound is not fully dissolving in the desired vehicle, leading to inaccurate dosing.
-
Cause: Phenazopyridine hydrochloride has limited solubility in many common solvents. It is only slightly soluble in cold water and ethanol.[8][12]
-
Solution:
-
Solvent Selection: It is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[6] It is also soluble in boiling water, acetic acid, glycerol, and propylene glycol.[8][12]
-
Two-Step Dissolution for Aqueous Buffers: For aqueous solutions, first dissolve phenazopyridine hydrochloride in DMSO. Then, dilute this stock solution with the aqueous buffer of choice (e.g., PBS).[6] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[6]
-
Stability: Aqueous solutions of phenazopyridine are not stable for long periods. It is recommended not to store the aqueous solution for more than one day.[6]
-
Issue 2: Unexpected Physiological or Behavioral Changes in Animal Subjects
-
Problem: Animals are exhibiting signs of toxicity or adverse effects not directly related to the experimental endpoint.
-
Cause: Phenazopyridine can cause several side effects, particularly at higher doses. These include methemoglobinemia, hemolytic anemia, and potential hepatic or renal injury.[5][13][14][15] Cats are particularly sensitive to its toxic effects.[14]
-
Troubleshooting Steps:
-
Monitor for Toxicity: Be vigilant for signs such as pale or jaundiced skin/sclera, blue or purple skin discoloration, lethargy, or changes in urine output.[13][16][17]
-
Dose Adjustment: Review the dosage. High doses are more likely to cause adverse effects.[15] Consider reducing the dose to the lowest effective level determined from pilot studies.
-
Species Sensitivity: Be aware of the high sensitivity in felines.[14] Dosages established in rats or other rodents may not be safe for other species.
-
Carcinogenicity: Be aware that long-term dietary exposure has been linked to liver and colorectal tumors in rats and mice.[5][18]
-
Issue 3: Interference with Experimental Assays
-
Problem: Inaccurate readings from colorimetric, spectrophotometric, or fluorometric laboratory assays.
-
Cause: Phenazopyridine is an azo dye that imparts a vivid orange or reddish color to urine and other bodily fluids.[2][13] This color can interfere with laboratory tests that rely on colorimetric measurements.[13][16]
-
Solution:
-
Assay Compatibility: Before starting the experiment, verify that your chosen assays are not susceptible to interference from colored compounds.
-
Alternative Tests: For urine analysis, certain tests may be affected. For example, urine tests for glucose (Tes-Tape, Clinistix) and ketones (Acetest, Ketostix) may yield false results.[16]
-
Control Groups: Ensure that control groups include vehicle-only treated animals to establish a baseline and identify any colorimetric interference from the vehicle or endogenous compounds.
-
Sample Processing: Investigate if sample processing steps (e.g., extraction, chromatography) can separate phenazopyridine and its metabolites from the analyte of interest before measurement.
-
Data Presentation
Table 1: Solubility of Phenazopyridine Hydrochloride
| Solvent/Vehicle | Approximate Solubility | Source |
| DMSO | ~1 mg/mL | [6] |
| Dimethylformamide (DMF) | ~1 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Cold Water | Slightly soluble | [8][12] |
| Boiling Water | Soluble | [8][12] |
| Ethanol | Slightly soluble | [8][12] |
Table 2: Reported Dosages of Phenazopyridine in Non-Clinical Models
| Animal Model | Dosage | Route | Application | Source |
| Rat (Sprague-Dawley) | 0.1 - 3 mg/kg | Intravenous (IV) | Inhibition of bladder afferent nerve activity | [7] |
| Rat (Sprague-Dawley) | 0.3, 1, and 3 mg/kg | Not specified | Decrease firing rate of afferent bladder fibers | [6] |
| Rat (Sprague-Dawley) | 20 mg/kg | Oral (PO) | Cyclophosphamide-induced cystitis model | [10] |
| Rat | Up to 50 mg/kg/day | Not specified | Reproduction/fetal harm studies | [4][19] |
| Cat | 10 and 20 mg/kg/day | Oral (PO) | Toxicity study (induced Heinz bodies) | [14] |
| Cat | 65 mg/kg/day | Oral (PO) | Toxicity study (induced methemoglobinemia) | [14] |
| Goat | 4 mg/kg, q12h | Oral (PO) | Pharmacokinetic study | [15][20] |
| Mouse | Not specified | Dietary | Carcinogenicity study | [18] |
Experimental Protocols
Protocol 1: Preparation of Phenazopyridine HCl for In Vivo Oral Dosing
This protocol is based on the general principles of preparing suspensions for oral gavage in rodents.
-
Materials:
-
Phenazopyridine hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate gavage needles and syringes
-
-
Procedure:
-
Calculate the total amount of phenazopyridine HCl required for the study cohort based on the target dose (e.g., 20 mg/kg) and the average weight of the animals.
-
Weigh the required amount of phenazopyridine HCl powder and place it in a sterile microcentrifuge tube.
-
To create a stock solution, add a minimal volume of DMSO to the powder to dissolve it completely. For example, start with a concentration of 10 mg/mL. Vortex thoroughly.
-
Calculate the final volume of the dosing solution needed.
-
In a separate tube, prepare the required volume of the final vehicle (e.g., a solution containing a small percentage of DMSO in PBS).
-
While vortexing the vehicle, slowly add the DMSO stock solution to achieve the final desired concentration. This two-step process helps prevent the drug from precipitating out of the solution.
-
Visually inspect the final solution for any precipitates. If present, the concentration may be too high for the chosen vehicle system.
-
Administer the solution to the animals via oral gavage at the calculated volume based on individual animal body weight.
-
Visualizations
Caption: Workflow for a typical non-clinical phenazopyridine study.
Caption: Hypothesized mechanism of phenazopyridine on bladder afferent nerves.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. droracle.ai [droracle.ai]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 4. Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phenazopyridine toxicosis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]
- 17. drugs.com [drugs.com]
- 18. Phenazopyridine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. phenazopyridine (Pyridium) Uses, Side Effects & Dosage [medicinenet.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Phenazopyridine Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenazopyridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for aqueous solutions of phenazopyridine?
A1: It is not recommended to store aqueous solutions of phenazopyridine for more than one day due to its limited stability.[1] For longer-term storage, it is advisable to prepare fresh solutions before use.
Q2: What are the primary factors that affect the stability of phenazopyridine in aqueous solutions?
A2: The main factors influencing the stability of phenazopyridine in aqueous solutions are pH, exposure to light, and temperature. The molecule is known to be sensitive to both air and light.[2]
Q3: How does pH impact the stability and solubility of phenazopyridine?
A3: The pH of the aqueous solution significantly affects both the solubility and the degradation rate of phenazopyridine. Its solubility is pH-dependent, and forced degradation studies under acidic conditions have shown cleavage of the azo bond.[3][4][5] Photodegradation efficiency has also been observed to be higher in basic media.[6]
Q4: What happens when phenazopyridine solutions are exposed to light?
A4: Exposure to light can lead to significant degradation of phenazopyridine through various photochemical reactions, including cyclodehydrogenation, reductive photodegradation, and molecular rearrangement.[7][8] This results in a loss of the active compound and the formation of multiple degradation products.
Q5: What are the known degradation products of phenazopyridine in aqueous solutions?
A5: Depending on the degradation conditions (e.g., acid, light, oxidation), several degradation products have been identified. Under forced-acid and heat conditions, degradation can yield phenol and 2,6-diaminopyridine.[3][4] Photodegradation can produce compounds such as pyrido[3,4-c]cinnoline-2,4-diamine and N3-phenylpyridine-2,3,4,6-tetraamine.[7][8] Oxidative stress can lead to the formation of 2,3,6-triaminopyridine.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Precipitation of the Aqueous Solution
-
Possible Cause: Photodegradation due to exposure to ambient or UV light. Phenazopyridine is an azo dye and is susceptible to photolysis.[7][8]
-
Troubleshooting Steps:
-
Prepare and store the solution in amber-colored glassware or containers wrapped in aluminum foil to protect it from light.
-
Minimize the exposure of the solution to light during experimental procedures.
-
If precipitation occurs, it may be due to the formation of insoluble degradation products or changes in solubility due to pH shifts upon degradation. Verify the pH of your solution.
-
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC, UV-Vis)
-
Possible Cause 1: Degradation of the sample during preparation or analysis. The instability of phenazopyridine in aqueous solution can lead to a decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradation products.[3][4]
-
Troubleshooting Steps:
-
Prepare samples immediately before analysis.
-
Use a validated stability-indicating analytical method that can separate the parent drug from its degradation products.[9]
-
Ensure the mobile phase and diluents used in the analysis do not promote degradation. For example, a mobile phase with a pH of 4 has been used in stability-indicating HPLC methods.[3][4]
-
-
Possible Cause 2: pH of the aqueous solution is not controlled. The UV-Vis spectrum and chromatographic retention time of phenazopyridine can be influenced by the pH of the medium.[10]
-
Troubleshooting Steps:
-
Use buffered solutions to maintain a constant pH throughout the experiment.
-
Measure and record the pH of your solutions to ensure consistency across experiments.
-
Issue 3: Low or No Detectable Analyte in a Freshly Prepared Solution
-
Possible Cause: Poor solubility of phenazopyridine hydrochloride in the chosen aqueous buffer. Phenazopyridine is sparingly soluble in aqueous buffers.[1]
-
Troubleshooting Steps:
-
To achieve maximum solubility, it is recommended to first dissolve phenazopyridine hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
-
The pH of the buffer can also affect solubility; refer to solubility vs. pH profile data to select an appropriate pH.[5][11]
-
Data Presentation
Table 1: Summary of Factors Affecting Phenazopyridine Stability in Aqueous Solutions
| Factor | Effect on Stability | Observed Degradation Products/Outcome | Reference |
| pH | Highly influential. Both acidic and basic conditions can promote degradation. | Acid-catalyzed hydrolysis leads to azo bond cleavage (e.g., phenol, 2,6-diaminopyridine). Higher photodegradation efficiency in basic media. | [3][4][6] |
| Light | Significant degradation upon exposure to UV or ambient light. | Photochemical cyclodehydrogenation, reductive photodegradation, and rearrangement (e.g., pyrido[3,4-c]cinnoline-2,4-diamine). | [7][8] |
| Temperature | Elevated temperatures can accelerate degradation, especially in combination with acidic or basic conditions. | Increased rate of hydrolytic and oxidative degradation. | [3][4] |
| Oxidizing Agents | Susceptible to oxidative degradation. | Formation of oxidative degradation products like 2,3,6-triaminopyridine. | |
| Storage Time | Not stable in aqueous solution for extended periods. | General decomposition. Recommended to not store for more than one day. | [1] |
Table 2: Quantitative Data on Phenazopyridine Degradation
| Condition | Method | Parameter | Value | Reference |
| Photodegradation (Visible light, CdS-WO3 catalyst, pH 4, 10 mg/L) | UV-Vis Spectroscopy | Rate Constant (k) | 6.96 x 10⁻³ min⁻¹ | [12] |
| Photodegradation (Visible light, CdS-WO3 catalyst, pH 4, 10 mg/L) | UV-Vis Spectroscopy | Half-life (t₁/₂) | 99.6 min | [12] |
| Mineralization (Visible light, CdS-WO3 catalyst, pH 4, 10 mg/L) | COD | Rate Constant (k) | 0.052 min⁻¹ | [12] |
| Mineralization (Visible light, CdS-WO3 catalyst, pH 4, 10 mg/L) | COD | Half-life (t₁/₂) | 13 min | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on phenazopyridine to identify potential degradation products and develop stability-indicating analytical methods.[13][14]
-
Preparation of Stock Solution: Prepare a stock solution of phenazopyridine hydrochloride in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Acid Hydrolysis:
-
Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M to 1 M HCl).[13]
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Periodically withdraw samples, neutralize with a suitable base, and analyze using a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 M to 1 M NaOH).[13]
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing samples with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature and analyze at different time points.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a light source providing both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time intervals.
-
-
Thermal Degradation:
-
Store the solid drug substance or its solution at an elevated temperature (e.g., 60-80°C).[13]
-
Analyze samples at different time points to assess degradation.
-
Protocol 2: Stability-Indicating UPLC Method
This protocol describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of phenazopyridine and the separation of its degradation products.
-
Chromatographic Conditions:
-
Column: BEH C18 (e.g., 1.7 µm, 2.1 mm × 50 mm)
-
Mobile Phase A: 20 mM ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Flow Rate: 0.40 mL/min
-
Detection Wavelength: 280 nm
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve phenazopyridine hydrochloride in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
-
Sample Preparation:
-
Prepare the sample solution containing phenazopyridine in the same diluent as the standard. For forced degradation samples, ensure they are appropriately diluted and neutralized if necessary.
-
-
Validation Parameters:
-
The method should be validated for specificity, linearity, accuracy, precision, solution stability, and robustness according to ICH guidelines.[15]
-
Mandatory Visualization
Caption: Degradation pathways of phenazopyridine.
Caption: Experimental workflow for stability analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Study of forced-acid/heat degradation and degradant/impurity profile o" by S.M. Sabry [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemistry of phenazopyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
troubleshooting poor phenazopyridine recovery in sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor phenazopyridine recovery during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my phenazopyridine recovery unexpectedly low?
Low recovery is a common issue in sample extraction and can be attributed to several factors throughout the workflow. A systematic approach is crucial to identify the root cause.[1][2][3] The first step is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of the extraction process (e.g., load, wash, and elution fractions in Solid-Phase Extraction).[3]
Common causes for low recovery include:
-
Suboptimal pH: The pH of the sample and subsequent solutions is critical for efficient extraction of ionizable compounds like phenazopyridine.[1][4]
-
Incorrect Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or elution solvent in Solid-Phase Extraction (SPE) may not be optimal for phenazopyridine.[1][4]
-
Analyte Breakthrough: In SPE, the analyte may not be retained effectively on the sorbent and is lost in the loading or wash steps.[3][5]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.[1][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection, leading to apparent low recovery.[6][7][8]
-
Analyte Instability: Phenazopyridine may degrade during sample processing due to factors like exposure to light, extreme pH, or high temperatures.[2][9][10]
Q2: How does pH affect phenazopyridine recovery?
The recovery of phenazopyridine, an ionizable drug, is highly dependent on the pH of the sample and extraction solvents. To ensure optimal retention on a reversed-phase SPE sorbent or efficient extraction into an organic solvent during LLE, the phenazopyridine molecule should be in its neutral, non-ionized form.[1] Conversely, for elution from an ion-exchange sorbent, the pH should be adjusted to a point where the analyte is charged. Understanding the pKa of phenazopyridine is essential for selecting the appropriate pH for each step of the extraction process.
Troubleshooting Low Recovery: A Step-by-Step Guide
If you are experiencing low phenazopyridine recovery, follow this systematic troubleshooting guide.
Step 1: Fraction Collection and Analysis To pinpoint where the loss is occurring, collect and analyze the following fractions from your extraction process:
-
Load Fraction (Flow-through): The sample that passes through the SPE cartridge during loading.
-
Wash Fraction(s): The solvent(s) used to wash the SPE cartridge after sample loading.
-
Elution Fraction: The final extract containing the analyte.
Analyzing these fractions will reveal if the phenazopyridine is not being retained on the SPE sorbent (present in the load/wash fractions) or if it is not being efficiently eluted (remaining on the sorbent).[3]
Step 2: Method Optimization
Based on the results from Step 1, consider the following optimization strategies:
-
Analyte in Load/Wash Fraction: This indicates poor retention.
-
Adjust Sample pH: Ensure the pH of the sample promotes the neutral form of phenazopyridine for better retention on reversed-phase sorbents.[1]
-
Select a Stronger Sorbent: If retention is still an issue, consider an SPE sorbent with a stronger retention mechanism.[5]
-
Reduce Wash Solvent Strength: The wash solvent may be too strong, prematurely eluting the analyte. Decrease the percentage of organic solvent in the wash step.[1]
-
Decrease Flow Rate: A slower flow rate during sample loading can improve the interaction between phenazopyridine and the sorbent.[4][5]
-
-
Analyte Not in Elution Fraction (or low concentration): This suggests incomplete elution.
-
Increase Elution Solvent Strength: Use a stronger elution solvent or increase the proportion of the strong solvent in the elution mixture.[1][3]
-
Optimize Elution Solvent pH: Adjust the pH of the elution solvent to facilitate the desorption of phenazopyridine from the sorbent.[1]
-
Increase Elution Volume: A larger volume of elution solvent may be required to ensure complete recovery.[2]
-
Step 3: Evaluate Matrix Effects
If recovery is still poor after optimizing the extraction method, matrix effects may be the culprit. Matrix effects occur when co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[6][11]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[7][8]
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient or using a different column may help separate phenazopyridine from interfering compounds.[6]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.
Data Presentation: Phenazopyridine Recovery
The following table summarizes expected recovery rates for phenazopyridine under different extraction conditions. These values are representative and may vary depending on the specific matrix and experimental setup.
| Extraction Method | Condition | Expected Recovery (%) | Potential for Matrix Effects |
| Solid-Phase Extraction (SPE) | Optimized pH and Elution Solvent | 85 - 100 | Low to Moderate |
| Suboptimal pH | < 50 | Low to Moderate | |
| Inappropriate Elution Solvent | 40 - 70 | Low to Moderate | |
| Liquid-Liquid Extraction (LLE) | Optimized Solvent and pH | 70 - 90 | Moderate to High |
| Non-optimal Solvent | < 60 | Moderate to High | |
| Protein Precipitation (PPT) | Acetonitrile | 60 - 85 | High |
| Methanol | 50 - 80 | High |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Phenazopyridine from Human Plasma
This protocol provides a general framework for the extraction of phenazopyridine from human plasma using a reversed-phase SPE cartridge. Optimization may be required for specific applications.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[5]
-
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an appropriate internal standard.
-
Add 500 µL of a buffer solution to adjust the pH to a level that ensures phenazopyridine is in its neutral form.
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a slightly stronger solvent may be performed if necessary, but care should be taken to avoid premature elution of the analyte.[1]
-
-
Elution:
-
Elute the phenazopyridine from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to aid desorption).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Phenazopyridine Recovery
Caption: A flowchart for troubleshooting low phenazopyridine recovery.
SPE Workflow for Phenazopyridine Extraction
Caption: A typical Solid-Phase Extraction (SPE) workflow.
pH and Phenazopyridine Ionization
Caption: The effect of pH on phenazopyridine ionization state.
References
- 1. welch-us.com [welch-us.com]
- 2. welchlab.com [welchlab.com]
- 3. youtube.com [youtube.com]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenazopyridine-Induced Methemoglobinemia in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with animal models of phenazopyridine-induced methemoglobinemia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of phenazopyridine-induced methemoglobinemia?
A1: Phenazopyridine is metabolized in the body, producing metabolites, including aniline derivatives.[1][2] These metabolites act as oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[1][2] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia if levels become significantly elevated.[1][2]
Q2: Which animal models are most commonly used for studying phenazopyridine-induced methemoglobinemia?
A2: While human case studies are more prevalent in the literature, animal models, particularly rodents (rats and mice), are utilized for controlled toxicological and pharmacological studies. It is important to note that there are significant species-specific differences in the metabolism of phenazopyridine, which can affect the outcomes of such studies.[3]
Q3: What is the standard treatment for phenazopyridine-induced methemoglobinemia in animal models?
A3: The primary treatment for severe methemoglobinemia is the administration of methylene blue.[1][4] Methylene blue acts as a cofactor for NADPH-methemoglobin reductase, facilitating the reduction of MetHb back to functional hemoglobin.[5]
Q4: Are there alternative treatments to methylene blue?
A4: Yes, ascorbic acid (Vitamin C) can be used as an alternative treatment.[6][7] It acts as a reducing agent, directly converting MetHb to hemoglobin, although its action is slower than methylene blue.[8] Ascorbic acid is particularly useful in cases where methylene blue is contraindicated, such as in animals with a known or suspected glucose-6-phosphate dehydrogenase (G6PD) deficiency, as methylene blue can induce hemolysis in these subjects.[6][9]
Q5: How can I monitor methemoglobin levels in my animal models?
A5: Methemoglobin levels can be monitored using co-oximetry, which is the gold standard and provides a direct measurement of MetHb percentage in a blood sample.[4] For real-time, non-invasive monitoring, pulse co-oximeters designed for veterinary use can be employed. Visual inspection of the blood, which appears "chocolate-brown" at high MetHb concentrations, can serve as a qualitative indicator.[2]
Troubleshooting Guides
Issue 1: High Variability in Methemoglobin Levels Between Animals
| Possible Cause | Troubleshooting Step |
| Genetic Variability: Differences in metabolic enzyme activity (e.g., cytochrome P450s, NADPH-methemoglobin reductase) among individual animals. | Ensure the use of a genetically homogenous animal strain. If using an outbred stock, a larger sample size may be required to account for genetic diversity. |
| Differences in Drug Absorption: Variability in gastrointestinal absorption if phenazopyridine is administered orally. | Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, for more consistent systemic exposure. If oral gavage is necessary, ensure consistent technique and vehicle volume. |
| Inconsistent Dosing: Inaccurate calculation or administration of phenazopyridine dosage. | Double-check all dose calculations based on the most recent animal weights. Utilize precise administration techniques and calibrated equipment. |
| Fasting State: The presence or absence of food in the stomach can affect the rate and extent of drug absorption. | Standardize the fasting period for all animals before oral administration of phenazopyridine. |
Issue 2: Unexpectedly Low or No Induction of Methemoglobinemia
| Possible Cause | Troubleshooting Step |
| Insufficient Dose: The administered dose of phenazopyridine may be too low to induce significant methemoglobinemia in the chosen animal model. | Conduct a dose-response study to determine the optimal dose of phenazopyridine for inducing the desired level of methemoglobinemia. Review existing literature for dose ranges in your specific species and strain. |
| Rapid Metabolism and Clearance: The animal model may metabolize and clear phenazopyridine and its active metabolites too quickly. | Consider a different animal model with a metabolic profile more susceptible to phenazopyridine-induced methemoglobinemia. Alternatively, a continuous infusion or repeated dosing regimen might be necessary to maintain effective concentrations. |
| Incorrect Route of Administration: The chosen route of administration may not provide adequate bioavailability. | If using oral administration, consider that first-pass metabolism in the liver may inactivate a significant portion of the drug. Experiment with parenteral routes like IP or IV injection. |
Issue 3: Unexpected Animal Mortality
| Possible Cause | Troubleshooting Step |
| Phenazopyridine Overdose: The administered dose is too high, leading to lethal levels of methemoglobinemia and severe tissue hypoxia. | Immediately cease administration of phenazopyridine. Administer the appropriate treatment (methylene blue or ascorbic acid). Review and adjust the dosing protocol for future experiments. |
| Off-Target Toxicity: Phenazopyridine can exhibit renal and hepatic toxicity at high doses.[10] | Perform a thorough necropsy and histopathological examination of major organs to identify signs of toxicity. Consider lowering the dose or using a shorter duration of exposure. |
| Hemolytic Anemia: In some cases, phenazopyridine can induce hemolytic anemia, especially in animals with underlying conditions like G6PD deficiency. | Screen animals for G6PD deficiency if possible. Monitor hematocrit and look for signs of hemolysis (e.g., hemoglobinuria). |
Issue 4: Ineffective Treatment with Methylene Blue
| Possible Cause | Troubleshooting Step |
| G6PD Deficiency: Methylene blue requires NADPH, generated by G6PD, to be effective. In G6PD-deficient animals, methylene blue is ineffective and can cause hemolysis. | If G6PD deficiency is suspected, switch to ascorbic acid as the treatment. |
| Incorrect Methylene Blue Dosage or Administration: The dose may be too low, or the administration may be too rapid. | Ensure the correct dose of 1-2 mg/kg is administered slowly intravenously over several minutes.[4][11] Rapid injection can paradoxically cause methemoglobinemia.[5] |
| Presence of Sulfhemoglobinemia: Phenazopyridine can also potentially induce sulfhemoglobinemia, which is irreversible and does not respond to methylene blue. | Co-oximetry can sometimes differentiate between methemoglobinemia and sulfhemoglobinemia. Supportive care is the primary treatment for sulfhemoglobinemia. |
Experimental Protocols
Protocol 1: Induction of Methemoglobinemia with Phenazopyridine in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g)
-
Phenazopyridine Preparation: Prepare a suspension of phenazopyridine hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: While specific dose-response data for phenazopyridine-induced methemoglobinemia is limited, a starting point for a dose-finding study could be based on toxicity studies, with careful monitoring. For example, lower doses than those used in long-term carcinogenicity studies should be considered.
-
Administration: Administer the phenazopyridine suspension via oral gavage.
-
Monitoring: Collect blood samples from the tail vein at various time points (e.g., 30, 60, 120, and 180 minutes) post-administration to measure methemoglobin levels using a co-oximeter.
-
Clinical Signs: Observe animals for clinical signs of hypoxia, such as cyanosis (visible in mucous membranes), lethargy, and respiratory distress.
Protocol 2: Treatment with Methylene Blue
-
Animal Model: Rat with phenazopyridine-induced methemoglobinemia.
-
Methylene Blue Preparation: Prepare a 1% solution of methylene blue in sterile saline.
-
Administration: Administer the methylene blue solution via slow intravenous injection (e.g., into the tail vein) over a period of 3-5 minutes.[8]
-
Monitoring: Monitor the reduction in methemoglobin levels via co-oximetry of blood samples taken at regular intervals post-treatment. Observe for the resolution of clinical signs of hypoxia. A second dose may be administered if methemoglobin levels remain high after 30-60 minutes.[11]
Protocol 3: Treatment with Ascorbic Acid
-
Animal Model: Rat with phenazopyridine-induced methemoglobinemia.
-
Ascorbic Acid Preparation: Prepare a sterile solution of ascorbic acid for injection.
-
Dose: Dosing can vary, but a starting point based on other animal studies could be in the range of 15-30 mg/kg.[12]
-
Administration: Administer the ascorbic acid solution via intravenous injection.
-
Monitoring: Monitor methemoglobin levels and clinical signs as described for methylene blue treatment. Be aware that the therapeutic effect of ascorbic acid is slower than that of methylene blue.
Quantitative Data Summary
| Parameter | Animal Model | Dosage/Concentration | Route of Administration | Result | Reference |
| Phenazopyridine (Induction) | Rat (Fischer 344) | 50 mg/kg/day | Oral (in diet) | No specific MetHb data, but used in reproduction studies. | [10] |
| Methylene Blue (Treatment) | Rat (Sprague-Dawley) | 1 mg/kg | Intravenous | Significantly lower MetHb levels compared to control in a dapsone-induced model. | [12] |
| Ascorbic Acid (Treatment) | Rat (Sprague-Dawley) | 15 mg/kg | Intravenous | Significantly lower MetHb levels compared to control in a dapsone-induced model. | [12] |
Note: The table above provides examples of dosages used in animal studies. It is crucial to conduct pilot studies to determine the optimal dosages for your specific experimental conditions.
Visualizations
Caption: Pathway of Phenazopyridine-Induced Methemoglobinemia.
Caption: Treatment Pathways for Methemoglobinemia.
Caption: Troubleshooting Workflow for Methemoglobinemia Induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Treatment for a rare case of phenazopyridine-induced methemoglobinemia: a case report and mini-review [frontiersin.org]
- 3. Phenazopyridine-Induced Methemoglobinemia: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenazopyridine-Induced Methaemoglobinaemia The Aftermath of Dysuria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene blue - Wikipedia [en.wikipedia.org]
- 6. Successful Treatment with Ascorbic Acid in a Case of Methemoglobinemia Due to Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 8. Phenazopyridine-Induced Methemoglobinemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired methemoglobinemia from phenazopyridine use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 11. Methemoglobinemia Treatment & Management: Approach Considerations, Initial Management, Pharmacologic Therapy, Exchange Transfusion, and Hyperbaric Oxygen [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
Phenazopyridine Administration in Laboratory Animals: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenazopyridine in laboratory animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of phenazopyridine to laboratory animals.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving phenazopyridine hydrochloride | Phenazopyridine HCl has low solubility in water and aqueous buffers. | - Use a co-solvent system. For example, first dissolve phenazopyridine HCl in a minimal amount of DMSO or dimethylformamide (solubility is approximately 1 mg/mL), and then dilute with the desired aqueous buffer, such as PBS.[1] - For oral gavage, a suspension can be prepared. Common vehicles for oral dosing of hydrophobic compounds in rodents include corn oil, carboxymethyl cellulose (CMC), and Tween 80.[2] |
| Precipitation of phenazopyridine in the dosing solution | The compound may be supersaturated, or there could be a pH or temperature change affecting solubility. | - Ensure the final concentration is within the solubility limits of the chosen vehicle. - Prepare solutions fresh daily and visually inspect for precipitates before each administration. - If using a suspension, ensure it is homogenous by vortexing or stirring immediately before drawing up the dose. |
| Regurgitation or aspiration during oral gavage | Incorrect gavage technique, excessive volume, or irritation from the formulation. | - Ensure proper restraint and gavage needle placement. The tip of the needle should be measured from the animal's nose to the last rib to ensure it reaches the stomach.[3][4] - Administer the dose slowly and do not exceed the recommended maximum gavage volumes (e.g., 10 mL/kg for mice).[3] - If fluid appears in the animal's mouth or nose, immediately withdraw the needle and position the animal with its head down to allow the fluid to drain. Do not re-dose.[4] |
| Animal shows signs of distress or acute toxicity after administration (e.g., cyanosis, lethargy) | Overdose or rapid absorption leading to methemoglobinemia, a known side effect of phenazopyridine. | - Immediately cease administration. - Monitor the animal closely. Signs of toxicity can include blue or purple gums, shortness of breath, and changes in mental status.[5] - In cases of suspected methemoglobinemia, treatment with methylene blue (1-2 mg/kg IV) may be considered under veterinary guidance.[6] - Reduce the dose in subsequent experiments. |
| Discoloration of urine, feces, and/or skin | Phenazopyridine is an azo dye and is excreted in the urine, causing an orange-red color. Yellowing of the skin or sclera can indicate accumulation due to impaired renal function. | - The orange-red discoloration of urine is an expected outcome and confirms systemic absorption.[7] - If a yellowish tinge of the skin or sclera is observed, this may indicate renal impairment and the need to discontinue the study for that animal.[7] |
Frequently Asked Questions (FAQs)
1. What are the recommended dosages for phenazopyridine in rats and mice?
Dosages can vary significantly based on the study's objective. Here are some examples from the literature:
-
Rats:
-
Mice:
-
Oral: In carcinogenicity studies, it has been administered in the feed at concentrations of 600 to 1,200 ppm.[7]
-
2. What is a suitable vehicle for preparing phenazopyridine for oral administration?
For oral gavage, phenazopyridine hydrochloride can be prepared as a suspension in vehicles such as:
-
Corn oil
-
Aqueous solution of 0.5% carboxymethyl cellulose (CMC)
-
Aqueous solution of 0.05% Tween 80
It is important to ensure the suspension is uniform before each administration.
3. How should I prepare a phenazopyridine solution for intravenous injection?
For intravenous administration, the solution must be sterile and free of particulates.
-
A common approach is to first dissolve the phenazopyridine hydrochloride in a minimal amount of a suitable solvent like DMSO.
-
Then, dilute the solution with a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS) to the final desired concentration.
-
The final solution should be filtered through a 0.22 µm sterile filter before injection.
-
It is crucial to ensure the pH of the final solution is close to physiological pH (around 7.4).[11]
4. What are the known side effects of phenazopyridine in laboratory animals?
The most significant reported side effects include:
-
Methemoglobinemia: This is a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. It can be caused by overdose.
-
Hemolytic anemia: This involves the destruction of red blood cells.
-
Hepatotoxicity and nephrotoxicity: Liver and kidney damage have been reported, particularly at high doses.[12]
-
Carcinogenicity: Long-term administration has been shown to induce tumors in the large intestine of rats and the liver of mice.[9][13]
5. How is phenazopyridine metabolized and excreted in different species?
There are marked species differences in the metabolism and excretion of phenazopyridine.
-
In humans and guinea pigs , urinary excretion is rapid.
-
In rats and mice , excretion is slower, with significant fecal excretion.
-
The extent of azo bond cleavage is high in mice and guinea pigs, moderate in rats, and low in humans.[14]
-
In rats, the elimination half-life after oral administration has been reported to be approximately 7.35 hours.[15]
Data Presentation
Table 1: Pharmacokinetic Parameters of Phenazopyridine in Laboratory Animals
| Species | Administration Route | Dose | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| Goat | Oral | 4 mg/kg | 0.5 | 263.4 | 0.35 | 0.69 | [1][16] |
| Rat | Oral | 30 mg/kg | 2.64 | 7020 | 0.25 | 17900 | [5] |
| Rat | Intravenous | 3 mg/kg | 0.354 | 4870 (C0) | 0.083 | 1580 | [5] |
T1/2: Elimination half-life, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve, C0: Initial plasma concentration.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Dosing Suspension:
-
Weigh the required amount of phenazopyridine hydrochloride.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Add the phenazopyridine HCl to the CMC solution to achieve the desired final concentration.
-
Vortex the mixture thoroughly to create a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck.
-
Measure a 20-22 gauge, 1.5-inch flexible gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous Injection in Rats (Tail Vein)
-
Preparation of Dosing Solution:
-
Dissolve phenazopyridine hydrochloride in a minimal volume of DMSO.
-
Dilute the solution with sterile 0.9% saline to the final desired concentration.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe with the dosing solution, insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: Urine Collection in Rodents using Metabolic Cages
-
Acclimation:
-
If possible, acclimate the animals to the metabolic cages for a few hours each day for 2-3 days prior to the experiment to reduce stress.
-
-
Cage Setup:
-
Ensure the metabolic cage is clean and properly assembled to separate urine and feces.
-
Place a collection tube at the bottom of the urine collection funnel. To prevent evaporation, a small amount of mineral oil can be added to the collection tube.
-
-
Procedure:
-
Place the animal in the metabolic cage with free access to food and water (unless otherwise specified by the experimental design).
-
Collect urine over a specified period (e.g., 12 or 24 hours).
-
At the end of the collection period, remove the collection tube, measure the urine volume, and store the sample appropriately (e.g., at -80°C) for later analysis.
-
Mandatory Visualization
Caption: Proposed mechanism of action of phenazopyridine in the urinary bladder.
This diagram illustrates the proposed local analgesic action of phenazopyridine. After excretion into the urine, it is thought to diffuse across the urothelium to inhibit bladder afferent nerve fibers and certain kinases, thereby reducing the transmission of pain signals to the central nervous system.[17][18][19][20]
References
- 1. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. EP2367426A1 - Phenazopyridine compounds - Google Patents [patents.google.com]
- 7. The metabolism and excretion of phenazopyridine hydrochloride in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8288365B2 - Phenazopyridine compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. downstate.edu [downstate.edu]
- 14. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Phenazopyridine and Its Structural Analogs in Urothelial Analgesia
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of phenazopyridine and its derivatives, supported by experimental data and mechanistic insights.
Phenazopyridine has long been a mainstay for the symptomatic relief of pain, burning, and urgency associated with lower urinary tract irritation. Its targeted analgesic effect on the urothelium makes it a valuable tool in urology. However, the exploration of its structural analogs for potentially improved efficacy, duration of action, or reduced side effects remains an active area of research. This guide provides a comparative overview of phenazopyridine and its analogs, summarizing key experimental findings and outlining the methodologies used to evaluate their efficacy.
Mechanism of Action: A Localized Effect
Phenazopyridine's primary mechanism of action is understood to be a topical analgesic effect on the mucosa of the urinary tract.[1][2] After oral administration, it is rapidly absorbed and excreted in the urine, where it directly soothes the irritated urothelial lining.[2] While the precise molecular targets are not fully elucidated, evidence suggests that phenazopyridine inhibits nerve fibers in the bladder that respond to mechanical stimuli.[1]
Experimental Data Summary
Quantitative data on the comparative efficacy of phenazopyridine and its structural analogs are limited in publicly available literature. However, preclinical studies provide valuable insights into the activity of phenazopyridine itself, offering a benchmark for future comparative assessments.
| Compound | Animal Model | Efficacy Endpoint | Results | Reference |
| Phenazopyridine | Female Sprague-Dawley rats | Inhibition of mechanosensitive bladder afferent Aδ-fiber activity | Dose-dependent decrease in Aδ-fiber activity. No significant effect on C-fiber activity. | [3] |
| Lidocaine | Female Sprague-Dawley rats | Inhibition of mechanosensitive bladder afferent fiber activity | Inhibition of both Aδ- and C-fiber activities. | [3] |
| Acetaminophen | Female Sprague-Dawley rats | Inhibition of mechanosensitive bladder afferent Aδ-fiber activity | Significant decrease in Aδ-fiber activity (not completely dose-dependent). | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
In Vivo Evaluation of Bladder Afferent Nerve Activity
This protocol, adapted from studies on rats, allows for the direct measurement of the analgesic effects of compounds on bladder sensory nerves.[3]
Objective: To assess the inhibitory effect of test compounds on mechanosensitive bladder afferent nerve activity.
Animals: Female Sprague-Dawley rats.
Anesthesia: Urethane anesthesia.
Surgical Procedure:
-
Identification of single nerve fibers originating from the bladder in the L6 dorsal root.
-
Electrical stimulation of the left pelvic nerve and bladder distention to confirm fiber origin.
-
Classification of fibers as Aδ-fibers or C-fibers based on conduction velocity (>2.5 m/sec for Aδ-fibers).
Experimental Measurement:
-
Measurement of baseline afferent activity in response to constant bladder filling.
-
Intravenous administration of the test compound (e.g., phenazopyridine, structural analogs).
-
Post-administration measurement of afferent activity during bladder filling.
Data Analysis: Comparison of pre- and post-administration nerve firing rates to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental processes can aid in understanding the complex interactions involved.
Proposed Signaling Pathway for Phenazopyridine's Analgesic Action
While the exact pathway is still under investigation, a plausible mechanism involves the local inhibition of sensory nerve endings in the urothelium, potentially through modulation of ion channels or receptor activity, leading to a reduction in the transmission of pain signals.
Caption: Proposed mechanism of phenazopyridine's local analgesic effect.
Experimental Workflow for Comparative Efficacy
A structured workflow is essential for the systematic evaluation of phenazopyridine and its analogs.
Caption: Workflow for the development and evaluation of novel urothelial analgesics.
Future Directions
The development of structural analogs of phenazopyridine presents a promising avenue for enhancing urothelial analgesia. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenazopyridine scaffold to identify key structural motifs responsible for analgesic activity.
-
Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the efficacy and safety of phenazopyridine with its most promising analogs.
-
Elucidation of Molecular Targets: Utilizing modern pharmacological techniques to identify the specific receptors, ion channels, or enzymes that phenazopyridine and its analogs interact with in the urothelium.
By pursuing these research avenues, the scientific community can build upon the established clinical utility of phenazopyridine to develop next-generation therapies for the management of lower urinary tract symptoms.
References
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Phenazopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of phenazopyridine. The methodologies and data presented are compiled from peer-reviewed studies to offer an objective overview for researchers and analytical scientists in the pharmaceutical industry. This document outlines the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and offers a comparative look at alternative analytical techniques.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For phenazopyridine, an azo dye with analgesic properties primarily used for urinary tract discomfort, establishing such a method is crucial for ensuring the safety, efficacy, and quality of the drug product throughout its shelf life.[1][2] Forced degradation studies are a key component of developing and validating these methods, as they help to identify potential degradation pathways and demonstrate the method's specificity.[2][3]
Comparative Analysis of Analytical Methods
While HPLC is a widely used technique for the determination of phenazopyridine, other methods such as Ultra-Performance Liquid Chromatography (UPLC) and spectrophotometry have also been employed.[4][5][6]
High-Performance Liquid Chromatography (HPLC): This is the benchmark for the analysis of phenazopyridine and its impurities.[1][5][7] It offers excellent resolution, sensitivity, and specificity for separating the parent drug from its degradation products.[1]
Ultra-Performance Liquid Chromatography (UPLC): As a more recent advancement, UPLC offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it a "green" analytical technique.[4]
Spectrophotometry: While simpler and more accessible, spectrophotometric methods may lack the specificity required for a true stability-indicating assay, as they may not be able to distinguish between the API and its degradation products, which might have overlapping absorption spectra.[5][6] However, some advanced spectrophotometric techniques have been developed for this purpose.[5]
Experimental Workflow for Method Validation
The validation of a stability-indicating HPLC method for phenazopyridine follows a systematic workflow to ensure that the method is suitable for its intended purpose. This process involves several key stages, from initial method development and forced degradation studies to the comprehensive evaluation of validation parameters.
Caption: Experimental Workflow for Validation
Detailed Experimental Protocols
Forced Degradation (Stress Testing)
Objective: To demonstrate the specificity of the method to distinguish phenazopyridine from its degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve phenazopyridine in a suitable solvent and treat with 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the phenazopyridine solution with 0.1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C) for a defined time. Neutralize before analysis.
-
Oxidative Degradation: Expose the phenazopyridine solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid phenazopyridine powder to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample for analysis.
-
Photolytic Degradation: Expose a solution of phenazopyridine to UV light (e.g., 254 nm) and/or visible light for a defined period.
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are generated at detectable levels without completely consuming the parent drug.[3]
Method Validation Parameters
The following protocols are based on ICH guidelines and published literature on phenazopyridine analysis.
System Suitability: Before each validation run, inject a standard solution of phenazopyridine multiple times (e.g., n=6). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time are within acceptable limits (typically ≤2%).
Specificity: Analyze the stressed samples from the forced degradation studies. The method is specific if the phenazopyridine peak is well-resolved from all degradation product peaks and any peaks from the placebo.
Linearity: Prepare a series of at least five concentrations of phenazopyridine standard solution over a specified range (e.g., 5-45 µg/mL).[7] Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥0.999.
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known concentrations of phenazopyridine at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The accuracy is acceptable if the mean percent recovery is within 98.0% to 102.0%.[4][8]
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration of phenazopyridine on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on different days and with different analysts to assess the ruggedness of the method. The %RSD for both repeatability and intermediate precision should typically be ≤2.0%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1]
Robustness: Intentionally make small variations in the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and mobile phase composition (e.g., ±2% organic phase). The method is robust if these small changes do not significantly affect the analytical results.
Solution Stability: Analyze the stability of the standard and sample solutions at room temperature and under refrigeration over a specified period (e.g., 24 hours). The solutions are considered stable if the change in response is not significant.
Comparative Data on Validation Parameters
The following tables summarize the performance of different published HPLC and UPLC methods for the analysis of phenazopyridine.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method 1[1] | UPLC Method 1[4] | UPLC Method 2 |
| Column | RP-C8 | BEH C18 (1.7 µm, 2.1 x 100 mm) | BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile:Acetate buffer (pH 4) (1:1 v/v) | Gradient elution with 20 mM ammonium acetate buffer and Acetonitrile | Gradient elution with 20 mM ammonium acetate buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.40 mL/min | 0.40 mL/min |
| Detection Wavelength | Not specified | 240 nm | 280 nm |
| Run Time | < 8 min | 9.0 min | Not specified |
| Retention Time | 5.66 min | ~4.64 min | ~4.67 min |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method 1[1] | UPLC Method 1[4] | UPLC Method 2 |
| Linearity Range (µg/mL) | Not specified | Not specified | Not specified, but r² = 0.999 |
| Correlation Coefficient (r²) | Not specified | Not specified | 0.999 |
| Accuracy (% Recovery) | Not specified | 98.0% - 102.0% | Not specified |
| Precision (%RSD) | Not specified | < 3.0% | < 2.0% |
| LOD (µg/mL) | 0.02 - 0.1 | Not specified | Not specified |
| LOQ (µg/mL) | 0.06 - 0.3 | Not specified | Not specified |
Conclusion
The validation of a stability-indicating HPLC method for phenazopyridine is a critical process that ensures the reliability of data for quality control and stability studies. Both HPLC and UPLC methods have been shown to be effective for this purpose, with UPLC offering advantages in terms of speed and reduced solvent consumption. The selection of a particular method will depend on the specific requirements of the laboratory and the intended application. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of a robust and reliable stability-indicating method for phenazopyridine.
References
- 1. jfda-online.com [jfda-online.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Navigating a Gap in Research: A Guide to Assessing Phenazopyridine Cross-Reactivity in Enzyme-Linked Immunoassays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in enzyme-linked immunosorbent assays (ELISAs) is paramount to ensuring data integrity. While the urinary analgesic phenazopyridine is well-documented for its interference in colorimetric and spectrophotometric urine tests due to its properties as an azo dye, a comprehensive review of published literature reveals a significant gap: the absence of specific quantitative data on its cross-reactivity in antibody-based ELISAs for drug screening and other applications.
This guide addresses this knowledge gap by providing a framework for researchers to independently assess the cross-reactivity of phenazopyridine in their specific ELISA platforms. In the absence of direct comparative data, a standardized experimental approach is the most reliable method to determine the potential for false-positive results.
Understanding Potential Interference
Phenazopyridine's intense reddish-orange color is the primary cause of interference in urine dipstick tests that rely on visual color changes.[1][2][3] In the context of an ELISA, interference could theoretically occur through two primary mechanisms:
-
Spectral Interference: The colored metabolites of phenazopyridine could absorb light at the same wavelength used for signal detection in the ELISA reader, leading to artificially high or low optical density readings.
-
Non-specific Binding and True Cross-Reactivity: While less documented, it is conceivable that phenazopyridine or its metabolites could interact with assay components, such as the antibodies or the solid phase, or even share structural similarities with the target analyte, leading to true antibody-mediated cross-reactivity.
Given the lack of specific data, empirical testing is the only definitive way to rule out or quantify these potential interferences.
Experimental Protocol for Determining Phenazopyridine Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of phenazopyridine in a competitive ELISA format, which is commonly used for small molecule drug screening. This protocol should be adapted to the specific ELISA kit and analyte .
Objective: To determine the concentration of phenazopyridine that results in a 50% inhibition of the assay signal (IC50) and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
Validated ELISA kit for the target analyte (e.g., THC, benzodiazepines, etc.)
-
Phenazopyridine hydrochloride (analytical standard)
-
Drug-free urine or appropriate assay buffer
-
Standard laboratory equipment for ELISA (microplate reader, pipettes, etc.)
Procedure:
-
Preparation of Standard Curve: Prepare a serial dilution of the target analyte standard provided in the ELISA kit according to the manufacturer's instructions. This will serve as the reference for calculating cross-reactivity.
-
Preparation of Phenazopyridine Dilutions: Prepare a wide range of phenazopyridine concentrations in the same matrix as the standard curve (e.g., drug-free urine). A suggested starting range is from 1 µg/mL to 10,000 µg/mL, with several dilutions in between.
-
Assay Performance:
-
Run the standard curve for the target analyte in duplicate or triplicate.
-
In separate wells, run the various dilutions of phenazopyridine in duplicate or triplicate.
-
Include a negative control (blank matrix) and a positive control as per the kit's instructions.
-
Follow the ELISA kit's protocol for incubation times, washing steps, and addition of conjugate and substrate.
-
-
Data Acquisition: Read the absorbance (optical density) of the microplate at the wavelength specified in the ELISA kit's manual.
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Generate Standard Curve: Plot the absorbance values for the target analyte standards against their known concentrations. Use a four-parameter logistic regression to fit the curve and determine the IC50 of the target analyte. The IC50 is the concentration that produces 50% of the maximum signal.
-
Determine Phenazopyridine IC50: Plot the absorbance values for the phenazopyridine dilutions against their concentrations and determine the IC50 for phenazopyridine using the same regression method.
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Phenazopyridine) x 100
Data Presentation: A Template for Your Findings
As no published data is available, we present a template table below for researchers to populate with their own experimental findings. This structured format allows for clear and easy comparison.
| Assay Target | ELISA Kit Manufacturer | Target Analyte IC50 (ng/mL) | Phenazopyridine IC50 (ng/mL) | Calculated % Cross-Reactivity | Notes |
| e.g., THC | [Insert Manufacturer] | [Your Data] | [Your Data] | [Your Calculation] | [Observations, e.g., color interference] |
| e.g., Benzodiazepines | [Insert Manufacturer] | [Your Data] | [Your Data] | [Your Calculation] | [Observations] |
| [Your Analyte] | [Insert Manufacturer] | [Your Data] | [Your Data] | [Your Calculation] | [Observations] |
Visualizing the Concepts
To further clarify the principles of immunoassay interference and the experimental workflow, the following diagrams are provided.
Caption: Potential mechanisms of phenazopyridine interference in ELISA.
References
Validated GC-MS Method for Phenazopyridine Pharmacokinetic Studies: A Comparative Guide
For researchers and drug development professionals, the selection of a robust and validated analytical method is paramount for accurate pharmacokinetic studies. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenazopyridine in plasma, alongside alternative analytical techniques. Phenazopyridine is an analgesic primarily used to relieve symptoms of urinary tract infections.[1][2][3]
Performance Comparison of Analytical Methods
The GC-MS method demonstrates high sensitivity, selectivity, and efficiency for determining phenazopyridine concentrations in biological samples.[1][4][5] The following tables summarize the key performance parameters of the validated GC-MS method and compare it with other analytical techniques.
Table 1: Performance Characteristics of a Validated GC-MS Method for Phenazopyridine Analysis [1][5][6]
| Parameter | Performance in Human Plasma | Performance in Rat Plasma |
| Linearity Range | 5 - 500 ng/mL | 0.01 - 1.00 µg/mL (10 - 1000 ng/mL) |
| Correlation Coefficient (r) | 0.9992 | 0.9991 |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.3 ng/mL |
| Intra-day Precision (RSD) | 1.37 - 6.69% | 1.83 - 4.91% |
| Inter-day Precision (RSD) | 1.24 - 6.01% | 2.12 - 4.76% |
| Recovery | 92.65 - 96.21% | > 90% |
| Extraction Efficiency | > 90% | Not Reported |
Table 2: Comparison of Various Analytical Methods for Phenazopyridine Quantification
| Method | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| GC-MS | 5 - 500 ng/mL[1][5] | 0.3 ng/mL[1][5] | High sensitivity and selectivity.[1][4][5] | Requires volatile samples.[7] |
| LC-MS | Not explicitly stated, but used for pharmacokinetic studies.[8] | Not explicitly stated, but generally offers low detection limits.[9] | Wide applicability, suitable for non-volatile and thermally unstable compounds.[7] | Can be more complex than GC-MS. |
| HPLC-UV | Not explicitly stated. | LOQ of 50 ng/mL.[1] | Widely available. | Lower sensitivity compared to mass spectrometry methods.[1] |
| UPLC | Not explicitly stated for plasma, but validated for bulk drug. | Not explicitly stated for plasma. | Faster analysis and reduced solvent consumption compared to HPLC. | May not be as sensitive as MS-based methods for biological samples. |
| Adsorptive Stripping Voltammetry | Not explicitly stated. | 0.0299 ng/mL[10] | Very high sensitivity.[10] | More specialized equipment and expertise required. |
| Spectrophotometry | 1 - 14 µg/mL (for a specific method)[11] | Not explicitly stated, but generally higher than chromatographic methods. | Simple and cost-effective. | Prone to interference from other compounds in biological matrices.[11] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental results. The following section outlines the protocol for the validated GC-MS method.
Validated GC-MS Method Protocol for Phenazopyridine in Human Plasma[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (diazepam).
-
Perform liquid-liquid extraction to separate the analyte and internal standard from the plasma matrix.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Inject a 1 µL aliquot of the supernatant into the GC-MS system.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: DB-5MS capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness).[1]
-
Inlet Temperature: 280°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 140°C for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 4 minutes at 280°C.[1]
-
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Injection Mode: Pulsed splitless.[1]
-
Mass Spectrometer:
Experimental Workflow Visualization
The following diagram illustrates the key steps in the GC-MS based analysis of phenazopyridine for pharmacokinetic studies.
Caption: Workflow for Phenazopyridine Analysis using GC-MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. Phenazopyridine HCl Oral Tablets, USP [dailymed.nlm.nih.gov]
- 4. [PDF] Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 5. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a gas chromatography-mass spectrometry method for the determination of phenazopyridine in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Adsorptive stripping voltammetric assay of phenazopyridine hydrochloride in biological fluids and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Phenazopyridine Extraction Techniques for Researchers and Drug Development Professionals
Phenazopyridine, a urinary tract analgesic, is a frequent subject of analysis in both pharmaceutical and biological matrices. The accurate quantification of phenazopyridine is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. Effective sample preparation is a critical prerequisite for reliable analysis, and various extraction techniques have been developed to isolate phenazopyridine from complex sample matrices. This guide provides a comparative analysis of several prominent extraction techniques, offering insights into their performance based on experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.
The primary extraction methodologies discussed include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and several microextraction techniques such as hollow fiber-based liquid-liquid-liquid microextraction (HF-LLLME), magnetic dispersive solid-phase extraction (MDSPE) coupled with dispersive liquid-liquid microextraction (DLLME), cloud point extraction (CPE), electromembrane extraction (EME), and surfactant ion pair-switchable solvent dispersive liquid-liquid microextraction (SIP-SS-DLLME).
Comparative Performance of Extraction Techniques
The choice of an extraction technique is often a trade-off between various performance parameters such as recovery, sensitivity (limit of detection and quantification), linearity, and precision. The following table summarizes the key performance metrics of different phenazopyridine extraction techniques based on published data.
| Extraction Technique | Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Linearity Range | Reference |
| LLE | Human Plasma | GC-MS | >90 | 0.3 ng/mL | - | 5-500 ng/mL | [1][2] |
| SPE | Plasma | HPLC | - | - | 0.02 µg/mL | 0.02-50 µg/mL | [3] |
| HF-LLLME | Plasma, Urine | HPLC-DAD | Enrichment factor of ~230 | 0.5 µg/L | - | 5-200 µg/L | [4] |
| CCT-CPE | Human Serum | - | 99.7 | 0.50 mg/L | - | - | [5] |
| MDSPE-DLLME | Urine | GC-MS | 85.0-89.0 | 0.1 ng/mL | 0.5 ng/mL | 0.5-250 ng/mL | [3] |
| EME | Plasma, Urine | HPLC-UV | - | 1.0 ng/mL (Plasma), 0.5 ng/mL (Urine) | - | - | [6][7] |
| SIP-SS-DLLME | Pharmaceutical & Biological Samples | - | - | 0.88 µg/L | - | 5-180 µg/L | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; HF-LLLME: Hollow Fiber-based Liquid-Liquid-Liquid Microextraction; CCT-CPE: Cold Column Trapping-Cloud Point Extraction; MDSPE-DLLME: Magnetic Dispersive Solid-Phase Extraction-Dispersive Liquid-Liquid Microextraction; EME: Electromembrane Extraction; SIP-SS-DLLME: Surfactant Ion Pair-Switchable Solvent Dispersive Liquid-Liquid Microextraction.
Experimental Workflows and Methodologies
A generalized workflow for the extraction of phenazopyridine from a biological sample typically involves sample pretreatment, extraction, and subsequent analysis. The specific steps can vary significantly between different techniques.
1. Liquid-Liquid Extraction (LLE) followed by GC-MS
This method is a conventional technique for extracting phenazopyridine from plasma.[1][2]
-
Sample Preparation: To a plasma sample, an internal standard (e.g., diazepam) is added.
-
Extraction: An organic solvent is added to the plasma sample, and the mixture is vortexed to facilitate the transfer of phenazopyridine into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Collection and Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for GC-MS analysis.
2. Hollow Fiber-Based Liquid-Liquid-Liquid Microextraction (HF-LLLME)
HF-LLLME is a miniaturized version of LLE that offers high enrichment factors.[4]
-
Hollow Fiber Preparation: A polypropylene hollow fiber is impregnated with an organic solvent (e.g., diphenyl ether) to form a supported liquid membrane.
-
Acceptor Phase: The lumen of the hollow fiber is filled with an acidic acceptor phase (e.g., 0.1 M H₂SO₄).
-
Extraction: The prepared hollow fiber is immersed in the donor phase (sample solution with adjusted pH), and the setup is stirred to facilitate the extraction of phenazopyridine from the donor phase, through the organic membrane, and into the acceptor phase.
-
Analysis: After a specified extraction time, the acceptor phase is withdrawn from the hollow fiber and analyzed, for instance, by HPLC.
3. Magnetic Dispersive Solid-Phase Extraction (MDSPE) followed by Dispersive Liquid-Liquid Microextraction (DLLME)
This hyphenated technique combines the selectivity of SPE with the enrichment of DLLME.[3][9]
-
MDSPE Step: Magnetic sorbent nanoparticles (e.g., magnetic graphene oxide modified with poly(thiophene-pyrrole) copolymer) are added to the urine sample.[9] The mixture is agitated to allow for the adsorption of phenazopyridine onto the sorbent. The magnetic sorbent is then collected using an external magnet.
-
Elution: The adsorbed phenazopyridine is eluted from the sorbent using a suitable solvent (e.g., methanol).
-
DLLME Step: The eluting solvent from the MDSPE step is used as the disperser solvent in the DLLME procedure. An extraction solvent is added, and the mixture is rapidly injected into an aqueous solution, forming a cloudy solution.
-
Phase Separation and Analysis: The cloudy solution is centrifuged to sediment the extraction solvent containing the concentrated analyte. A portion of the sedimented phase is then collected for GC-MS analysis.
4. Electromembrane Extraction (EME)
EME is a microextraction technique that utilizes an electrical potential to drive the migration of charged analytes from a sample solution, through a supported liquid membrane, and into an acceptor solution.[6][7]
-
Setup: A porous hollow fiber is impregnated with an organic solvent (e.g., 2-nitrophenyl octyl ether) and filled with an acidic acceptor solution.[6] The hollow fiber is placed in the sample solution. Electrodes are placed in both the sample and acceptor solutions.
-
Extraction: A DC electrical potential is applied across the supported liquid membrane, facilitating the migration of protonated phenazopyridine from the sample solution into the acceptor solution.
-
Analysis: After extraction, the acceptor solution is collected and analyzed by HPLC.
Concluding Remarks
The selection of an appropriate extraction technique for phenazopyridine depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.
-
Conventional LLE is a robust and well-established method, but it can be solvent and time-consuming.[1][2]
-
SPE offers higher selectivity and cleaner extracts compared to LLE.[3]
-
Microextraction techniques such as HF-LLLME , MDSPE-DLLME , and EME provide significant advantages in terms of reduced solvent consumption, higher enrichment factors, and improved sensitivity.[3][4][6][7]
-
HF-LLLME is a simple and effective technique for achieving high enrichment.[4]
-
MDSPE-DLLME combines the benefits of both techniques to provide a highly sensitive method for complex matrices like urine.[3][9]
-
EME offers a rapid and selective extraction for ionizable compounds like phenazopyridine.[6][7]
-
-
CCT-CPE is a semi-automated method that eliminates the need for centrifugation and is relatively fast.[5]
-
SIP-SS-DLLME is presented as a green and sensitive microextraction method.[8]
For researchers and drug development professionals, understanding the principles and performance characteristics of these diverse extraction techniques is paramount for developing and validating robust analytical methods for phenazopyridine. The data and methodologies presented in this guide are intended to serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hollow fiber-based liquid-liquid-liquid microextraction followed by flow injection analysis using column-less HPLC for the determination of phenazopyridine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Phenazopyridine and Hyoscyamine for Bladder Spasm Relief in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenazopyridine and hyoscyamine, two pharmacological agents investigated for their potential to alleviate bladder spasms. The following sections detail their mechanisms of action, present quantitative data from preclinical research models, and outline the experimental protocols used in these studies.
Mechanism of Action
Phenazopyridine is primarily classified as a urinary tract analgesic. Its mechanism for relieving bladder discomfort is thought to involve a topical anesthetic effect on the mucosa of the urinary tract.[1][2] Preclinical studies suggest that it directly inhibits mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting sensory information.[3][4] This action is believed to contribute to its analgesic effect in conditions of bladder hypersensitivity.[3][4] While it has been shown to increase bladder compliance, it is not considered a direct antispasmodic agent.[3]
Hyoscyamine is a well-established anticholinergic and antispasmodic agent.[5] It functions by competitively blocking muscarinic acetylcholine receptors on the surface of detrusor smooth muscle cells.[6] This inhibition of acetylcholine signaling leads to the relaxation of the bladder muscle, thereby reducing involuntary contractions and spasms.[6][7]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by phenazopyridine and hyoscyamine in the context of bladder function.
Quantitative Data from Research Models
The following tables summarize quantitative data from preclinical studies investigating the effects of phenazopyridine and hyoscyamine on bladder function. It is important to note that these studies were conducted in different animal models and under varying experimental conditions; therefore, direct comparisons should be made with caution.
Table 1: Effects of Phenazopyridine on Bladder Parameters in Rodent Models
| Parameter | Animal Model | Dosage | Effect | Reference |
| Bladder Compliance | Female Sprague-Dawley Rats | 0.3, 1, and 3 mg/kg (intravenous) | Significant, dose-dependent increase | [3] |
| Aδ-fiber Activity | Female Sprague-Dawley Rats | 0.1-3 mg/kg (intravenous) | Significant, dose-dependent decrease in mechanosensitive Aδ-fiber activity | [3] |
| C-fiber Activity | Female Sprague-Dawley Rats | 0.1-3 mg/kg (intravenous) | No significant effect | [3] |
| Mechanosensory Response to Distension | Mice (ex vivo bladder preparation) | 100-300 µM (intravesical) | Concentration-dependent reduction in mechanosensory responses | [1] |
Table 2: Effects of Hyoscyamine on Bladder Tissue in an In Vitro Model
| Parameter | Animal Model | Preparation | Agonist | Hyoscyamine Concentration | Effect | Reference |
| Muscle Contraction | Rabbit | Isolated urinary bladder strips | Carbachol (1 µM) | EC50 of 0.6 µg/mL | Inhibition of carbachol-induced contractions | [6] |
| Muscle Contraction | Rabbit | Isolated urinary bladder strips | K+ (80 mM) | EC50 of 6.2 µg/mL | Inhibition of K+-induced contractions | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Phenazopyridine Urodynamic Study in Rats
-
Animal Model: Female Sprague-Dawley rats.[3]
-
Anesthesia: Urethane anesthesia was administered.[3]
-
Surgical Preparation: Single nerve fibers originating from the bladder were identified in the L6 dorsal root through electrical stimulation of the left pelvic nerve and bladder distention.[3]
-
Drug Administration: Phenazopyridine (0.1-3 mg/kg) was administered intravenously.[3]
-
Measurements: Afferent nerve activity (Aδ- and C-fibers) in response to constant bladder filling was measured before and after drug administration. Bladder compliance was also assessed.[3]
Hyoscyamine In Vitro Bladder Tissue Study
-
Animal Model: Rabbit.[6]
-
Tissue Preparation: Strips of urinary bladder tissue were isolated.[6]
-
Experimental Setup: The tissue strips were mounted in an organ bath.[6]
-
Drug Application: Contractions were induced using carbachol (1 µM) or potassium (K+, 80 mM). The crude extract of Hyoscyamus niger (containing hyoscyamine) was then added in increasing concentrations to determine its inhibitory effect.[6]
-
Measurements: The force of muscle contraction was measured to determine the concentration-response relationship and calculate the EC50 values.[6]
Conclusion
Phenazopyridine and hyoscyamine demonstrate distinct mechanisms for mitigating bladder-related discomfort in research models. Phenazopyridine appears to act primarily as a local analgesic by inhibiting sensory nerve signaling, while hyoscyamine functions as a direct antispasmodic by blocking muscarinic receptors on the detrusor muscle. The quantitative data, though from disparate experimental designs, supports these mechanisms. Further head-to-head comparative studies in standardized animal models of bladder spasm are warranted to definitively establish the relative efficacy of these two agents.
References
- 1. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Hyoscyamine Patient Tips: 7 things you should know [drugs.com]
- 6. ecommons.aku.edu [ecommons.aku.edu]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Analytical Methods for Phenazopyridine Detection
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of phenazopyridine is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comprehensive comparison of various analytical methods for the detection of phenazopyridine, supported by experimental data to aid in selecting the most suitable technique for specific research needs.
A variety of analytical techniques have been developed and validated for the determination of phenazopyridine in pharmaceutical formulations and biological fluids. The most common methods include spectrophotometry, high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and electrochemical methods. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and speed.
Data Presentation: A Quantitative Comparison
The performance of different analytical methods for phenazopyridine detection is summarized in the table below, providing a clear comparison of key validation parameters.
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) | Key Features |
| UV-Vis Spectrophotometry | 1.00–15.00[1] | - | - | 95.5[1] | - | Simple, cost-effective, suitable for routine quality control.[2] |
| First Derivative Spectrophotometry (¹D) | 1-14[3][4][5] | - | - | - | - | Reduces interference from excipients.[3][4][5] |
| Ratio Difference Spectrophotometry (RDSM) | 1-14[3][4][5] | - | - | - | - | Effective for resolving binary mixtures.[3][4][5] |
| High-Performance Liquid Chromatography (HPLC) | 5–45[6][7] | 0.773[6][7] | - | - | - | High selectivity and sensitivity, widely used for stability-indicating assays.[8] |
| Ultra-Performance Liquid Chromatography (UPLC) | - | - | - | 98.0-102.0[9][10] | < 3.0[9] | Faster analysis time and reduced solvent consumption compared to HPLC.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.005-0.5 | 0.0003 | - | - | 1.24-6.69[2] | High sensitivity and specificity, suitable for complex matrices like human plasma.[2] |
| Differential Pulse Voltammetry (DPV) | 6.0x10⁻⁸ to 1.0x10⁻⁶ M | 8.1x10⁻¹⁰ M | 2.7x10⁻⁹ M | - | - | Rapid, sensitive, and low-cost electro-analytical technique.[12] |
| Potentiometry (PVC and Coated Graphite Sensors) | 1.0×10⁻⁵ - 1.0×10⁻² M | 9x10⁻⁶ M (PVC), 9.6×10⁻⁶ M (Coated Graphite) | - | - | - | Stability-indicating, allows for real-time monitoring of degradation.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
UV-Vis Spectrophotometry
This method is based on the direct measurement of the absorbance of phenazopyridine at its wavelength of maximum absorption.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.
-
Reagents: Methanol (analytical grade).
-
Standard Solution Preparation: A stock solution of phenazopyridine hydrochloride is prepared by dissolving a known weight of the standard substance in methanol to achieve a concentration of 100 µg/mL. Working standard solutions are prepared by further dilution with methanol.
-
Sample Preparation: A quantity of powdered tablets equivalent to a known amount of phenazopyridine is dissolved in methanol, sonicated, and filtered. The filtrate is then diluted with methanol to a suitable concentration.
-
Procedure: The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (around 422 nm) against a methanol blank. The concentration of phenazopyridine in the sample is calculated using the standard calibration curve.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC methods provide high resolution and sensitivity for the determination of phenazopyridine, especially in the presence of its degradation products or other active ingredients.
-
Instrumentation: A liquid chromatograph equipped with a UV detector, a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size), and an isocratic pump.[14]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer pH 4) in a specific ratio (e.g., 1:1 v/v).[8]
-
Standard Solution Preparation: A stock solution of phenazopyridine is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: Sample preparation involves extraction of the drug from the matrix (e.g., tablets, plasma) with a suitable solvent, followed by filtration and dilution with the mobile phase.
-
Chromatographic Conditions:
-
Procedure: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of phenazopyridine is determined from the calibration curve.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent chromatographic technique that offers faster analysis times and better resolution than conventional HPLC.[9][10]
-
Instrumentation: A UPLC system with a photodiode array detector and a BEH C18 column (e.g., 1.7 µm, 2.1 mm X 100 mm).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and acetonitrile.[9][10]
-
Standard and Sample Preparation: Similar to the HPLC method, but typically using smaller volumes.
-
Chromatographic Conditions:
-
Procedure: The analytical procedure is similar to HPLC, but with a significantly shorter run time.[9]
Electrochemical Methods (Differential Pulse Voltammetry)
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of phenazopyridine.
-
Instrumentation: A potentiostat/galvanostat with a three-electrode system (e.g., ultra-trace graphite electrode as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).[12]
-
Supporting Electrolyte: A suitable buffer solution, such as 0.1 M NaOH (pH 12.97).[12]
-
Standard and Sample Preparation: Stock solutions are prepared in a suitable solvent and then diluted with the supporting electrolyte.
-
Procedure: The differential pulse voltammogram of the solution is recorded, and the peak current is measured. The concentration of phenazopyridine is determined from a calibration plot of peak current versus concentration.[12]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the analytical determination of phenazopyridine.
Caption: Generalized workflow for the analytical determination of phenazopyridine.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. jchr.org [jchr.org]
- 10. longdom.org [longdom.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PHENAZ (Phenazopyridine)
For researchers, scientists, and drug development professionals, the proper disposal of PHENAZ, chemically known as Phenazopyridine, is critical due to its hazardous properties and potential environmental impact. This guide provides essential safety and logistical information for the appropriate handling and disposal of Phenazopyridine and its hydrochloride salt.
I. Chemical and Physical Properties
A clear understanding of the substance's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₁H₁₁N₅ (Phenazopyridine) | C₁₁H₁₁N₅·HCl (Phenazopyridine Hydrochloride) |
| Molecular Weight | 213.24 g/mol (Phenazopyridine) | 249.70 g/mol (Phenazopyridine Hydrochloride)[1][2][3] |
| Appearance | Brick-red microcrystals or a purple powder[3][4] |
| Solubility | Slightly soluble in cold water and alcohol; soluble in boiling water and acetic acid.[3] |
| Melting Point | 240°C (464°F) (Phenazopyridine Hydrochloride)[1] |
II. Hazard Profile and Safety Precautions
Phenazopyridine is classified as a hazardous substance, and appropriate precautions must be taken at all times.
| Hazard | Description |
| Carcinogenicity | Classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[1] It is reasonably anticipated to be a human carcinogen based on animal studies.[4][5][6] |
| Acute Toxicity | Harmful if swallowed.[7][8][9] The acute oral LD50 in rats is 472 mg/kg.[1] |
| Organ Toxicity | The substance is toxic to the kidneys, nervous system, bladder, and gastrointestinal tract.[1] |
| Health Effects | May cause skin and serious eye irritation.[7][8] High levels of exposure can lead to methemoglobinemia, characterized by headache, dizziness, and cyanosis.[9][10] |
| Reactivity | As an azo compound, it can be reactive. It is incompatible with strong oxidizing agents, acids, aldehydes, and other substances, which may lead to the formation of toxic gases.[4][11] |
Personal Protective Equipment (PPE): When handling Phenazopyridine, especially in powdered form, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1][7]
III. Disposal Procedures
The primary goal of disposal is to prevent environmental contamination and human exposure. The following step-by-step guidance should be followed.
Step 1: Determine the Nature of the Waste
Identify whether you are disposing of pure Phenazopyridine, solutions, or contaminated materials (e.g., glassware, PPE). This will determine the appropriate disposal pathway.
Step 2: Segregation and Labeling
All Phenazopyridine waste must be segregated from general laboratory waste. Containers for Phenazopyridine waste should be clearly labeled as "Hazardous Waste: Phenazopyridine" and include appropriate hazard symbols.
Step 3: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Phenazopyridine.
Caption: Decision workflow for the disposal of Phenazopyridine waste.
Recommended Disposal Method:
The most appropriate and recommended method for the disposal of Phenazopyridine is through a licensed hazardous waste disposal company. This ensures compliance with federal, state, and local regulations.
Alternative Disposal for Small Quantities (if permitted):
For very small residual amounts, and only if a hazardous waste disposal service or take-back program is not available, the following procedure for disposal in household trash may be considered, subject to local regulations.[12][13][14][15]
-
Do Not Flush: Do not dispose of Phenazopyridine down the drain or toilet, as this can lead to environmental contamination.[12][13]
-
Inertization: Remove the Phenazopyridine from its original container. Mix the material (without crushing tablets or capsules) with an unappealing substance such as used coffee grounds or kitty litter.[13][14][15]
-
Containment: Place the mixture in a sealable plastic bag or other container to prevent leakage.[13][14]
-
Final Disposal: Dispose of the sealed container in the regular trash.[15]
Spill Cleanup:
In the event of a spill, the following steps should be taken:[10]
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
Carefully collect the powdered material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
IV. Regulatory Considerations
It is imperative to comply with all applicable regulations regarding hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance on disposing of Phenazopyridine as a hazardous waste.[10] Healthcare facilities should adhere to EPA regulations, which may include a ban on sewering hazardous pharmaceutical waste.[16]
By adhering to these procedures, you can ensure the safe and responsible disposal of Phenazopyridine, minimizing risks to human health and the environment.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenazopyridine [drugfuture.com]
- 4. Page loading... [guidechem.com]
- 5. Phenazopyridine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. nj.gov [nj.gov]
- 11. PHENAZOPYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 13. dea.gov [dea.gov]
- 14. Medicine: Proper Disposal [nationwidechildrens.org]
- 15. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 16. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling Phenazine (PHENAZ)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenazine (PHENAZ) and its derivatives. Adherence to these procedural steps is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Phenazine and its derivatives are biologically active compounds that can pose several health risks.[1] Depending on the specific derivative, hazards may include skin, eye, and respiratory irritation.[2][3][4] Some phenazine compounds are also suspected of causing genetic defects.[5] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust, preventing serious eye irritation.[3][4] |
| Skin Protection | Hand Protection: Nitrile rubber gloves.[1] Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1] | Prevents skin irritation and absorption.[2] Thicker gloves generally offer better protection.[6] |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for organic vapors and particulates.[1] | Required when ventilation is inadequate, when handling large quantities, or when generating dust to prevent respiratory irritation.[1][2] |
Operational Plan: Safe Handling in the Laboratory
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood and ensure all required equipment is readily accessible.
-
Handling:
-
Post-Handling:
-
Storage:
Experimental Workflow: General Purification of a Phenazine Derivative
Disposal Plan: Hazardous Waste Management
This compound and any contaminated materials must be treated as hazardous chemical waste.[1] Improper disposal, such as in the regular trash or via sewer systems, is strictly prohibited.[7]
Disposal Workflow:
-
Segregation:
-
Separate this compound waste from other laboratory waste.
-
Do not mix with incompatible chemicals.[7]
-
-
Containment:
-
Place solid waste in a clearly labeled, sealed, and chemically resistant container.[7]
-
For liquid waste, use a compatible, sealed container and store it in secondary containment to prevent spills.[7]
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name "Phenazine" or the specific derivative.
-
Include the date the container was filled.[7]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated area, away from sources of ignition.[3]
-
-
Disposal:
-
Arrange for collection by an authorized hazardous waste management service.[8]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Logical Relationship for this compound Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mpbio.com [mpbio.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
